3-Methyl-5-propyloctane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
62184-36-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-methyl-5-propyloctane |
InChI |
InChI=1S/C12H26/c1-5-8-12(9-6-2)10-11(4)7-3/h11-12H,5-10H2,1-4H3 |
InChI Key |
VOSHMCRSZWNTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)CC(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-5-propyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-Methyl-5-propyloctane. Due to the limited availability of experimental data for this specific branched alkane, this document combines computational predictions with established experimental protocols for structurally similar compounds. All quantitative data is summarized in structured tables for clarity, and detailed methodologies for key experimental procedures are provided. Visual diagrams generated using Graphviz are included to illustrate logical workflows and relationships.
Core Chemical Properties
This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon octane (B31449) backbone with a methyl group at the third position and a propyl group at the fifth position.
Physical and Chemical Property Data
The following table summarizes the key physical and chemical properties of this compound. The majority of this data is computationally predicted, as indicated in the source column.
| Property | Value | Source |
| Molecular Formula | C12H26 | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62184-36-5 | NIST[2] |
| Boiling Point | 194°C (estimated) | ChemicalBook[3] |
| Melting Point | -50.8°C (estimated) | ChemicalBook[3] |
| Density | 0.7653 g/cm³ (estimated) | ChemicalBook[3] |
| Refractive Index | 1.4232 (estimated) | ChemicalBook[3] |
| XLogP3 | 6.1 (computed) | PubChem[1] |
| Hydrogen Bond Donor Count | 0 (computed) | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 (computed) | PubChem[1] |
| Rotatable Bond Count | 7 (computed) | PubChem[1] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests the formation of the carbon skeleton via the coupling of a Grignard reagent with a suitable alkyl halide, followed by reduction of the resulting alcohol.
Experimental Protocol for Synthesis (General)
The following is a generalized protocol for the synthesis of a branched alkane like this compound, based on the pathway described above.
-
Grignard Reagent Formation: Prepare propylmagnesium bromide by reacting 1-bromopropane (B46711) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reaction: Add 3-methyl-5-octanone dropwise to the ethereal solution of propylmagnesium bromide at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methyl-5-propyloctan-5-ol.
-
Dehydration: Dehydrate the crude alcohol by heating with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) or by passing the alcohol vapor over a heated alumina (B75360) catalyst. This will produce a mixture of alkene isomers (3-methyl-5-propyloctenes).
-
Hydrogenation: Hydrogenate the alkene mixture using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) under a hydrogen atmosphere. The reaction is typically carried out at room temperature and atmospheric pressure until the uptake of hydrogen ceases.
-
Purification: Filter the reaction mixture to remove the catalyst. The resulting solution contains the desired this compound. Further purification can be achieved by fractional distillation.
Purification Protocol
Purification of the final product can be achieved through the following methods:
-
Fractional Distillation: This is the primary method for purifying alkanes, separating them based on differences in their boiling points.
-
Urea Adduction: This technique can be used to separate linear alkanes from branched isomers. Urea forms crystalline inclusion complexes with straight-chain alkanes, which can then be separated by filtration.
-
Preparative Gas Chromatography: For obtaining highly pure samples, preparative GC can be employed to isolate the desired isomer from a mixture.
Spectroscopic and Analytical Characterization
Detailed spectroscopic data for this compound is not available in public databases. However, the expected spectral characteristics can be predicted based on its structure and by comparison with similar branched alkanes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.
Experimental Protocol (General):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating hydrocarbon isomers.
-
Injector Temperature: Typically set to 250°C.
-
Oven Program: A temperature gradient is used to separate components based on their boiling points. A typical program might start at 50°C and ramp up to 280°C.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
Mass Range: Scan from m/z 40 to 300.
-
Expected Fragmentation Pattern: The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 170, although it may be weak. The fragmentation pattern will be characterized by the loss of alkyl fragments, with prominent peaks corresponding to stable carbocations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Spectrum: The proton NMR spectrum of this compound would be complex due to the presence of multiple, structurally similar alkyl groups. The signals would be expected to appear in the upfield region (δ 0.8-1.5 ppm). Overlapping multiplets would be common.
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum would provide more distinct signals for each of the 12 carbon atoms in the molecule, assuming no coincidental overlap. The chemical shifts would be in the typical alkane region (δ 10-40 ppm).
Experimental Protocol (General):
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR: To aid in the assignment of the complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary.
Chemical Reactivity and Stability
Alkanes are generally considered to be chemically inert due to the strength and non-polar nature of their C-C and C-H bonds.[4]
-
Combustion: Like all hydrocarbons, this compound will undergo combustion in the presence of oxygen to produce carbon dioxide and water.[4][5]
-
Halogenation: In the presence of UV light or high temperatures, it can undergo free-radical halogenation with halogens like chlorine and bromine.[5][6] The reaction is typically unselective and will produce a mixture of halogenated isomers.
-
Pyrolysis (Cracking): At high temperatures and in the absence of air, the C-C bonds can break, leading to a mixture of smaller alkanes and alkenes.
Stability: this compound is a stable compound under normal storage conditions. It is not expected to be sensitive to light or air at ambient temperatures.
Safety and Handling
Specific safety data for this compound is not available. However, as a dodecane (B42187) isomer, it should be handled with the precautions appropriate for flammable liquid hydrocarbons.
-
Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.
-
Inhalation: Vapors may cause dizziness or suffocation. Use in a well-ventilated area.
-
Skin Contact: Prolonged or repeated contact may cause skin irritation and dryness. Wear appropriate protective gloves.
-
Eye Contact: May cause eye irritation. Wear safety glasses.
-
Ingestion: Aspiration hazard. If swallowed, do not induce vomiting and seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) for the specific compound or a closely related one before handling.
This technical guide provides a summary of the available information on this compound. Further experimental work is required to confirm the predicted properties and to fully characterize this compound.
References
- 1. This compound | C12H26 | CID 53425845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. octane, 3-methyl-5-propyl- [webbook.nist.gov]
- 3. This compound [chemicalbook.com]
- 4. Alkane Reactivity [www2.chemistry.msu.edu]
- 5. The Reactions of Alkanes, [chemed.chem.purdue.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
In-Depth Technical Guide to the Physical Properties of 3-Methyl-5-propyloctane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known and predicted physical properties of the branched alkane, 3-Methyl-5-propyloctane. Given the compound's specific structure, much of the available data is computed or estimated, supplemented by established principles of organic chemistry. This guide consolidates this information into a structured format, outlines general experimental protocols for its empirical determination, and provides a structural visualization to aid in its study.
Core Physical and Chemical Properties
This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2][3] Its structure consists of an eight-carbon (octane) backbone with a methyl group at the third carbon and a propyl group at the fifth carbon. This branching influences its physical properties, such as boiling point and density, when compared to its linear isomer, dodecane.
The following table summarizes the key physical properties of this compound. It is important to note that while some values are reported from chemical suppliers, others are computationally predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C12H26 | [1][2][3] |
| Molecular Weight | 170.33 g/mol | [1][2] |
| Boiling Point | 194°C | [1] |
| Melting Point | -50.8°C (estimate) | [1] |
| Density | 0.7653 g/cm³ | [1] |
| Refractive Index | 1.4232 | [1] |
| CAS Number | 62184-36-5 | [2][3] |
Structural Information and Visualization
The spatial arrangement of atoms and functional groups in a molecule is critical to understanding its physical and chemical behavior. As a branched alkane, this compound's non-linear structure results in a more compact molecule than n-dodecane, leading to a lower boiling point due to reduced van der Waals forces.
Caption: Molecular structure of this compound.
Experimental Protocols for Property Determination
While specific experimental data for this compound is not widely published, the following are standard methodologies for determining the physical properties of a novel branched alkane.
Caption: Experimental workflow for physical property analysis.
A. Synthesis and Purification: The synthesis of this compound would likely involve a convergent approach, such as Grignard or Wittig reactions, to assemble the carbon skeleton, followed by hydrogenation of any resulting double bonds. Purification is critical and would be achieved through fractional distillation to separate the target compound from reactants and byproducts. The purity would be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).
B. Boiling Point Determination: The boiling point is determined using a distillation apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded. For small sample sizes, a micro-boiling point apparatus can be used.
C. Density Measurement: The density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, typically 20°C or 25°C.
D. Refractive Index Measurement: A refractometer is used to measure the refractive index of the liquid sample. This property is dependent on temperature and the wavelength of light used, so these parameters must be controlled and reported.
E. Melting Point Determination: For the melting point, the sample is cooled until it solidifies. It is then slowly heated in a melting point apparatus, and the temperature range over which the solid melts to a liquid is recorded. Due to its low estimated melting point, this would require a cryostat.
Solubility and Other Properties
Conclusion
The physical properties of this compound are characteristic of a branched alkane of its molecular weight. The provided data, a combination of reported and estimated values, offers a solid foundation for its use in research and development. Empirical verification of the computed values through the standardized experimental protocols outlined is recommended for any application requiring high precision.
References
Analysis of the Incorrect Name: 3-Methyl-5-propyloctane
An in-depth analysis of the IUPAC nomenclature for the structure commonly, yet incorrectly, referred to as 3-Methyl-5-propyloctane. This guide elucidates the systematic application of IUPAC rules, demonstrating the critical importance of identifying the correct principal carbon chain to arrive at the unambiguous and accurate name, 5-Ethyl-3-methylnonane .
The name "this compound" suggests a chemical structure based on an eight-carbon parent chain (octane) with two substituents: a methyl group at the third carbon and a propyl group at the fifth carbon.
Initial Structural Interpretation
A direct interpretation of the name leads to the following structural representation and component breakdown:
| Component | IUPAC Rule Applied (Incorrectly) |
| Parent Chain | Octane (8-carbon chain) |
| Substituent 1 | Methyl (-CH₃) at position 3 |
| Substituent 2 | Propyl (-CH₂CH₂CH₃) at position 5 |
This assignment, while appearing straightforward, represents a violation of the foundational principle of IUPAC nomenclature.
Correct IUPAC Naming Protocol
The definitive name for an acyclic alkane is derived from the longest continuous chain of carbon atoms. Any deviation from this primary rule leads to an incorrect name.
Experimental Protocol: Parent Chain Identification
The procedure for determining the correct parent chain involves the systematic evaluation of all possible continuous carbon chains within the molecule's topological representation.
Methodology:
-
Draw the full or skeletal structure of the molecule based on the initial name.
-
Trace all possible continuous paths from one terminal carbon to another.
-
Count the number of carbon atoms in each path.
-
The path with the greatest number of carbon atoms is designated the parent chain.
When this protocol is applied to the structure, it becomes evident that the 8-carbon chain is not the longest possible chain. A 9-carbon chain exists, which must be chosen as the parent.
Numbering the Parent Chain
The parent chain must be numbered to assign the lowest possible locants (positions) to the substituents. The chain is numbered from both ends, and the direction that yields the lower locant set at the first point of difference is chosen.
| Numbering Direction | Substituent Positions | Locant Set | Decision |
| Direction A (Left to Right) | Methyl at C3, Ethyl at C5 | {3, 5} | Correct |
| Direction B (Right to Left) | Ethyl at C5, Methyl at C7 | {5, 7} | Incorrect (5 > 3) |
Identifying Substituents
With the parent chain correctly identified as nonane (B91170) and numbered, the substituents are identified:
-
A one-carbon alkyl group at position 3: Methyl .
-
A two-carbon alkyl group at position 5: Ethyl .
Assembling the Final Name
The final name is constructed by listing the substituents alphabetically, preceded by their locants, and followed by the name of the parent chain.
-
Alphabetize Substituents: Ethyl precedes Methyl.
-
Add Locants: 5-Ethyl, 3-Methyl.
-
Combine with Parent Name: 5-Ethyl-3-methylnonane.
This systematic process is visualized in the logical workflow below.
Conclusion
The name this compound is incorrect because it is based on a parent chain (octane) that is not the longest continuous carbon chain in the molecule. The correct application of IUPAC rules, beginning with the identification of the true 9-carbon parent chain (nonane), unambiguously leads to the name 5-Ethyl-3-methylnonane . This analysis underscores the hierarchical and rigorous nature of the IUPAC system, which is essential for precise communication in chemical research and development.
An In-depth Technical Guide to the Molecular Structure of 3-Methyl-5-propyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 3-Methyl-5-propyloctane. This document is intended for an audience with a strong background in chemistry, particularly in the fields of organic chemistry and analytical science.
Molecular Identity and Structure
This compound is a branched alkane with the molecular formula C12H26.[1][2] Its IUPAC name indicates an eight-carbon (octane) backbone with a methyl group (-CH3) at the third carbon position and a propyl group (-CH2CH2CH3) at the fifth carbon position.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Molecular Formula | C12H26[1][2] |
| Molecular Weight | 170.33 g/mol [2] |
| CAS Number | 62184-36-5[2] |
| SMILES | CCCC(CCC)CC(C)CC[2] |
Molecular Structure Diagram
The two-dimensional structure of this compound can be represented as follows:
Caption: 2D structure of this compound.
Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties of this compound.
| Property | Value | Source |
| Melting Point | -50.8°C (estimate) | [1] |
| Boiling Point | 194°C | [1] |
| Density | 0.7653 g/cm³ | [1] |
| Refractive Index | 1.4232 | [1] |
Experimental Protocols
Synthesis of Branched Alkanes
The synthesis of a branched alkane such as this compound would typically involve the formation of the carbon skeleton followed by the removal of any functional groups. A plausible synthetic strategy could involve:
-
Grignard Reaction: Coupling of appropriate alkyl halides with magnesium to form Grignard reagents, followed by reaction with another alkyl halide or a carbonyl compound to assemble the carbon backbone.
-
Wittig Reaction: Formation of a carbon-carbon double bond by reacting a phosphonium (B103445) ylide with an aldehyde or ketone, followed by hydrogenation to the corresponding alkane.
-
Catalytic Hydrogenation: Synthesis of an unsaturated precursor, such as an alkene or alkyne with the correct carbon skeleton, followed by catalytic hydrogenation to yield the final saturated alkane.
The workflow for a generic synthesis and purification process is depicted below.
Caption: General workflow for synthesis and analysis.
Determination of Physicochemical Properties
-
Boiling Point: The boiling point can be determined using techniques such as the Thiele tube method or by distillation. The Thiele tube method is suitable for small sample volumes and involves heating the sample in a small tube with an inverted capillary, observing the temperature at which a steady stream of bubbles emerges and then ceases upon cooling.
-
Density: The density of liquid this compound can be measured using a pycnometer (density bottle) or a digital densitometer, which often utilizes a vibrating U-tube. The mass of a precisely known volume of the liquid is measured, and the density is calculated.
-
Refractive Index: The refractive index, a measure of how light propagates through the substance, is determined using a refractometer. A drop of the sample is placed on the prism, and the instrument measures the angle of refraction.
Spectroscopic Analysis
While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and general principles of spectroscopy for branched alkanes.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically non-equivalent methylene (B1212753) (-CH2-) and methine (-CH-) groups. The signals would appear in the upfield region (typically 0.8-1.5 ppm) characteristic of alkanes. The methyl protons would likely appear as doublets and triplets, while the methylene and methine protons would show more complex splitting patterns due to coupling with multiple neighboring protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts would be in the typical range for aliphatic carbons (approximately 10-40 ppm).
Mass Spectrometry (MS)
In mass spectrometry, this compound would undergo fragmentation upon electron ionization. The molecular ion peak (M+) at m/z = 170 might be of low intensity or absent, which is common for highly branched alkanes.[3] Fragmentation would be expected to occur preferentially at the branching points to form more stable secondary carbocations.[4] Key fragmentation pathways would likely involve the loss of methyl, ethyl, propyl, and larger alkyl radicals.
References
An In-depth Technical Guide to the Stereoisomers of 3-Methyl-5-propyloctane
This technical guide provides a comprehensive overview of the stereoisomers of 3-methyl-5-propyloctane, a saturated acyclic alkane with the chemical formula C12H26. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in the stereochemical aspects of this molecule. While specific experimental data on the individual stereoisomers of this compound is limited in publicly available literature, this guide extrapolates from established principles of stereochemistry and common experimental methodologies to provide a thorough theoretical framework and proposed experimental protocols.
Introduction to Stereoisomerism in this compound
This compound possesses two chiral centers at carbon atoms 3 and 5. The presence of these stereocenters means that the molecule can exist in different spatial arrangements, known as stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with two chiral centers, there are a total of 2^2 = 4 possible stereoisomers.
These four stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other. The four stereoisomers of this compound are:
-
(3R, 5R)-3-methyl-5-propyloctane
-
(3S, 5S)-3-methyl-5-propyloctane
-
(3R, 5S)-3-methyl-5-propyloctane
-
(3S, 5R)-3-methyl-5-propyloctane
The pairs ((3R, 5R) and (3S, 5S)) and ((3R, 5S) and (3S, 5R)) are enantiomers. The relationship between any other pairing (e.g., (3R, 5R) and (3R, 5S)) is diastereomeric.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C12H26 |
| Molecular Weight | 170.34 g/mol |
| Boiling Point | 211.5 °C (predicted) |
| Density | 0.76 g/cm³ (predicted) |
| CAS Number | 62184-36-5 |
It is expected that the individual stereoisomers will have very similar boiling points and densities, making their separation by conventional distillation challenging. However, their optical properties, specifically their interaction with plane-polarized light (optical rotation), will differ. Enantiomers will rotate plane-polarized light to an equal but opposite degree, while diastereomers will have different optical rotations.
Proposed Experimental Protocols
Due to the lack of specific published experimental procedures for the synthesis and separation of this compound stereoisomers, the following sections outline hypothetical protocols based on established methodologies for chiral alkanes.
Proposed Protocol for the Separation of Stereoisomers by Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a powerful technique for the separation of volatile enantiomers and diastereomers.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as Chiraldex G-TA).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound stereoisomer mixture in a volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 2 °C/min.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
-
Data Analysis: The four stereoisomers are expected to elute at different retention times. The peak areas can be used to determine the relative abundance of each stereoisomer in the mixture. Diastereomers will likely have a larger separation factor than the enantiomeric pairs.
Proposed Protocol for the Stereospecific Synthesis of (3R, 5R)-3-methyl-5-propyloctane
A plausible strategy for the stereospecific synthesis of a single stereoisomer of this compound involves the use of a chiral auxiliary. The following is a hypothetical multi-step synthesis.
Step 1: Synthesis of a Chiral Aldehyde
React (R)-2-methyl-1-pentanol with a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) to yield (R)-2-methylpentanal.
Step 2: Asymmetric Aldol (B89426) Addition
Perform an asymmetric aldol addition of a propyl magnesium bromide Grignard reagent to the (R)-2-methylpentanal in the presence of a chiral ligand, such as a derivative of (S)-proline, to control the stereochemistry at the newly formed chiral center. This would hypothetically yield an alcohol with the desired (3R, 5R) configuration.
Step 3: Reduction of the Alcohol
The resulting alcohol is then deoxygenated. A two-step procedure involving conversion of the alcohol to a tosylate followed by reduction with lithium aluminum hydride (LiAlH4) would yield the target (3R, 5R)-3-methyl-5-propyloctane.
Step 4: Purification
The final product would be purified by column chromatography on silica (B1680970) gel followed by distillation to obtain the pure stereoisomer.
Visualizations
The following diagrams illustrate the relationships between the stereoisomers and a proposed experimental workflow.
Caption: Relationship between the four stereoisomers of this compound.
Caption: Proposed workflow for the stereospecific synthesis of a single stereoisomer.
An In-depth Technical Guide to the Synthesis of 3-Methyl-5-propyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of two primary synthetic routes for the branched alkane 3-Methyl-5-propyloctane. While specific literature on the synthesis of this particular compound is scarce, this document outlines detailed, plausible methodologies based on well-established organic chemistry reactions: the Corey-House synthesis and a multi-step approach involving a Grignard reaction, dehydration, and subsequent catalytic hydrogenation. This guide includes detailed experimental protocols, tabulated data for key intermediates and the final product, and logical workflow diagrams to facilitate a deeper understanding of the synthetic pathways.
Introduction
This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] As a branched-chain alkane, its physical and chemical properties are of interest in various fields, including fuel science and as a non-polar solvent in chemical reactions. The controlled synthesis of such branched alkanes is crucial for studying their specific properties and for their potential application as reference compounds or building blocks in more complex molecular architectures. This guide explores two robust and versatile synthetic strategies for obtaining this compound.
Retrosynthetic Analysis and Proposed Synthetic Pathways
A retrosynthetic analysis of this compound suggests two logical disconnections, leading to two distinct and viable synthetic strategies.
Pathway A: Corey-House Synthesis
This approach involves the coupling of a secondary alkyl cuprate (B13416276) with a primary alkyl halide. The key bond formation occurs between C4 and C5 of the octane (B31449) backbone.
Pathway B: Grignard Reaction, Dehydration, and Hydrogenation
This three-step sequence begins with the formation of a tertiary alcohol through the reaction of a Grignard reagent with a ketone. Subsequent elimination of water (dehydration) yields a mixture of alkenes, which are then reduced to the target alkane via catalytic hydrogenation.
The logical relationship of these two pathways is illustrated in the following diagram.
Caption: Proposed synthetic pathways to this compound.
Pathway A: Corey-House Synthesis
The Corey-House synthesis is a powerful method for forming carbon-carbon bonds by reacting a lithium dialkylcuprate (Gilman reagent) with an organic halide.[2] This reaction is particularly effective for coupling different alkyl groups to create unsymmetrical alkanes.[2]
Experimental Protocol
Step 1: Preparation of Lithium di(sec-butyl)cuprate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add copper(I) iodide (xx g, xx mmol) and anhydrous diethyl ether (xx mL).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of sec-butyllithium (B1581126) in cyclohexane (B81311) (xx mL of a x.x M solution, xx mmol) to the stirred suspension via syringe.
-
Allow the mixture to stir at -78 °C for 30 minutes, during which time the Gilman reagent will form as a clear, colorless to slightly yellow solution.
Step 2: Coupling Reaction
-
To the freshly prepared Gilman reagent at -78 °C, add 1-bromopropane (xx g, xx mmol) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (xx mL).
-
Extract the aqueous layer with diethyl ether (3 x xx mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 1-Bromopropane | C3H7Br | 122.99 | 71 | 1.354 | 1.434 |
| This compound | C12H26 | 170.33 | 194 (est.) | 0.7653 (est.) | 1.4232 (est.)[3] |
Note: Physical properties for this compound are estimated as experimental data is limited.
Pathway B: Grignard Reaction, Dehydration, and Hydrogenation
This pathway offers a more classical approach to alkane synthesis, proceeding through a tertiary alcohol and an alkene intermediate.
Experimental Protocol
The experimental workflow for this pathway is depicted below.
Caption: Experimental workflow for the synthesis of this compound via the Grignard route.
Step 1: Preparation of sec-Butylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (xx g, xx mmol).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromobutane (xx g, xx mmol) in anhydrous diethyl ether (xx mL) to the dropping funnel.
-
Add a small portion of the 2-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 5-Nonanone
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 5-nonanone (xx g, xx mmol) in anhydrous diethyl ether (xx mL) to the dropping funnel.
-
Add the 5-nonanone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x xx mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield crude 3-methyl-5-propyloctan-5-ol.
Step 3: Dehydration of 3-Methyl-5-propyloctan-5-ol
-
Place the crude 3-methyl-5-propyloctan-5-ol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture and distill the resulting alkene isomers. The removal of the product as it forms will drive the equilibrium towards the alkene.
-
Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and distill to obtain the mixture of 3-methyl-5-propyloctene isomers.
Step 4: Catalytic Hydrogenation of 3-Methyl-5-propyloctene Isomers
-
In a suitable pressure vessel, dissolve the mixture of 3-methyl-5-propyloctene isomers (xx g, xx mmol) in ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting this compound by fractional distillation.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 5-Nonanone | C9H18O | 142.24 | 188.5 | 0.82 |
| 3-Methyl-5-propyloctan-5-ol | C12H26O | 186.34 | - | - |
| 3-Methyl-5-propyloctene (isomers) | C12H24 | 168.32 | - | - |
| This compound | C12H26 | 170.33 | 194 (est.) | 0.7653 (est.) |
Note: Physical properties for the intermediates and the final product are estimated where experimental data is unavailable.
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the carbon skeleton and the positions of the methyl and propyl substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum of the final product should show characteristic C-H stretching and bending frequencies for an alkane and the absence of C=C or O-H stretches from any remaining starting materials or intermediates.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound and provide a fragmentation pattern consistent with its branched structure.
-
Gas Chromatography (GC): GC can be used to assess the purity of the final product.
Conclusion
This technical guide has detailed two robust and well-established synthetic routes for the preparation of this compound. The Corey-House synthesis offers a more direct, one-pot coupling approach, while the Grignard-based route provides a classic multi-step synthesis that allows for the isolation and characterization of alcohol and alkene intermediates. The choice of method will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the researcher. The detailed protocols and data provided herein should serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.
References
In-Depth Technical Guide: 3-Methyl-5-propyloctane
CAS Number: 62184-36-5
This technical guide provides a comprehensive overview of 3-Methyl-5-propyloctane, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows. This document is intended for researchers, scientists, and professionals in the field of chemistry.
Chemical and Physical Properties
This compound is a branched alkane with the molecular formula C12H26.[1] Its structure consists of an eight-carbon octane (B31449) backbone with a methyl group at the third position and a propyl group at the fifth position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 62184-36-5 | [1][2][3] |
| Molecular Formula | C12H26 | [1][4] |
| Molecular Weight | 170.33 g/mol | [1][4] |
| Boiling Point | 194°C | [5] |
| Density | 0.7653 g/cm³ | [5] |
| Refractive Index | 1.4232 | [5] |
| Melting Point (estimate) | -50.8°C | [5] |
| InChI | InChI=1S/C12H26/c1-5-8-12(9-6-2)10-11(4)7-3/h11-12H,5-10H2,1-4H3 | [1] |
| SMILES | CCCC(CCC)CC(C)CC | [1] |
Experimental Protocols
Due to the lack of specific literature for this particular branched alkane, the following are detailed, plausible experimental protocols based on established organic synthesis and analysis methodologies for similar compounds.
Synthesis of this compound via Corey-House Synthesis
The Corey-House synthesis is a versatile method for coupling two alkyl groups, making it suitable for creating the specific branching pattern of this compound.[6][7][8] This retro-synthetic approach involves the coupling of a lithium dialkylcuprate with an appropriate alkyl halide.
Retrosynthetic Analysis:
Step 1: Preparation of Lithium di(pentan-2-yl)cuprate (Gilman Reagent)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is used.
-
Reaction Initiation: Add 2.2 equivalents of lithium metal to anhydrous diethyl ether in the flask.
-
Alkyl Halide Addition: Slowly add 2.0 equivalents of 2-bromopentane (B28208) dissolved in anhydrous diethyl ether from the dropping funnel to the lithium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Formation of Alkyllithium: After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of pentan-2-yllithium.
-
Cuprate Formation: In a separate flask, suspend 1.0 equivalent of copper(I) iodide in anhydrous diethyl ether and cool to 0°C. Slowly add the prepared pentan-2-yllithium solution to the CuI suspension. The reaction mixture will change color, indicating the formation of the lithium di(pentan-2-yl)cuprate.
Step 2: Coupling Reaction
-
Alkyl Halide Addition: To the freshly prepared Gilman reagent at 0°C, slowly add 1.0 equivalent of 1-bromopropane dissolved in anhydrous diethyl ether.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
References
- 1. This compound | C12H26 | CID 53425845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. octane, 3-methyl-5-propyl- [webbook.nist.gov]
- 4. This compound [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Corey-House_synthesis [chemeurope.com]
An In-depth Technical Guide to the Safety of 3-Methyl-5-propyloctane
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methyl-5-propyloctane is publicly available. This guide has been compiled using data from structurally similar compounds, primarily C12-14 isoalkanes, and should be used for informational purposes with an understanding of its limitations. All safety protocols should be developed and confirmed in accordance with established laboratory safety standards and regulatory requirements.
This technical guide provides a comprehensive overview of the known and anticipated safety information for this compound, designed for researchers, scientists, and professionals in drug development. Due to the absence of a dedicated SDS for this specific isomer, this document synthesizes available data on its physical properties with safety information from closely related branched alkanes.
Chemical and Physical Properties
While extensive experimental data for this compound is limited, some key physical properties have been reported. The following table summarizes the available quantitative data.
| Property | Value | Source |
| Molecular Formula | C12H26 | [1] |
| Molecular Weight | 170.33 g/mol | [2][3] |
| CAS Number | 62184-36-5 | [2][4] |
| Boiling Point | 194°C | [5] |
| Density | 0.7653 g/cm³ | [5] |
| Refractive Index | 1.4232 | [5] |
| Melting Point | -50.8°C (estimate) | [5] |
| XLogP3 | 6.1 | [2] |
Experimental Protocols:
The experimental determination of the physical properties listed above would typically follow standardized methods:
-
Boiling Point: Determined using methods such as ASTM D1078 or OECD Guideline 103. This involves distilling the substance and recording the temperature at which the liquid boils at atmospheric pressure.
-
Density: Measured using a pycnometer or a digital density meter according to methods like ASTM D1217 or OECD Guideline 109.
-
Refractive Index: Determined using a refractometer, following a standard procedure such as ASTM D1218.
Hazard Identification and Classification
Based on the safety data for similar C12 branched alkanes and hydrocarbon mixtures, this compound is anticipated to have the following GHS classifications.[6][7][8][9]
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H336: May cause drowsiness or dizziness |
Signal Word: Danger
Hazard Pictograms:
-
Health Hazard
-
Flame
Precautionary Statements:
-
Prevention: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P331 (Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P332+P313 (If skin irritation occurs: Get medical advice/attention), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).
-
Storage: P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Toxicological Information
No specific toxicological studies have been performed on this compound. The data presented below is for a mixture of C12-14 isoalkanes and serves as a surrogate for estimating the potential toxicity.[6]
| Toxicological Endpoint | Species | Route | Value |
| Acute Toxicity (LD50) | Rat | Oral | > 5000 mg/kg bw |
| Acute Toxicity (LC50) | Rat | Inhalation | > 5000 mg/m³ air |
| Acute Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg bw |
Experimental Protocols:
Toxicological assessments for substances like C12-14 isoalkanes are generally conducted following OECD guidelines:
-
Acute Oral Toxicity (OECD 423): A single dose of the substance is administered to fasted animals by gavage. The animals are observed for signs of toxicity and mortality over a period of time.
-
Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance in the air for a defined period. Observations for toxicity and mortality are made during and after exposure.
-
Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin of the test animals. The site is covered, and the animals are observed for toxic effects.
Safe Handling and Emergency Procedures Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound, based on the anticipated hazards of a flammable liquid hydrocarbon.
First-Aid, Fire-Fighting, and Accidental Release Measures
The following procedures are recommended based on the properties of similar branched alkanes.
First-Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation develops, seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention if irritation persists.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Aspiration into the lungs can cause chemical pneumonitis, which can be fatal.[6][9]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.
-
Specific Hazards: The substance is a combustible liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE). Eliminate all ignition sources.[8]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, and waterways.
-
Methods for Cleaning Up: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite. Place the absorbed material in a sealed container for disposal.[8]
Handling, Storage, and Disposal
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin and eyes.
-
Ground and bond containers when transferring material to prevent static electricity.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store locked up.[6]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. The material may be suitable for incineration at a licensed waste disposal facility.
References
- 1. This compound CAS#: [m.chemicalbook.com]
- 2. This compound | C12H26 | CID 53425845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-5-(propan-2-yl)octane | C12H26 | CID 53425843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. octane, 3-methyl-5-propyl- [webbook.nist.gov]
- 5. This compound [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. scribd.com [scribd.com]
- 8. ob.olis.is [ob.olis.is]
- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]
Uncovering the Origins of 3-Methyl-5-propyloctane: A Technical Guide for Researchers
An In-depth Examination of the Undocumented Natural Sources, Plausible Biosynthetic Pathways, and Methodologies for the Identification of 3-Methyl-5-propyloctane.
Abstract
This compound is a branched-chain alkane with the molecular formula C12H26. While the chemical and physical properties of this compound are documented in various chemical databases, a thorough review of the scientific literature reveals a significant gap in our understanding of its natural origins. To date, there are no published reports detailing the isolation of this compound from any natural source, be it plant, animal, or microorganism. Consequently, its biosynthetic pathway remains unelucidated. This technical guide, designed for researchers, scientists, and drug development professionals, will address this knowledge gap by providing a comprehensive overview of the current state of knowledge. In the absence of specific data for this compound, this document will present a hypothetical framework based on the known natural occurrence and biosynthesis of similar branched-chain alkanes. Furthermore, it will detail the experimental protocols that would be essential for the future discovery, isolation, and characterization of this compound from a potential natural matrix.
Introduction: The Elusive Natural Presence of this compound
Branched-chain alkanes are ubiquitous in nature, playing diverse roles in chemical signaling, as structural components of cuticular waxes, and as metabolic byproducts. While simpler methylated alkanes are frequently reported in essential oils and insect pheromones, the natural occurrence of more complex structures like this compound has not been documented. A search of chemical databases confirms its identity and basic properties[1][2]. However, there is no associated literature pointing to a natural source.
Interestingly, a related compound, 3-Methyl-5-propylnonane, has been reported in Capsicum annuum[3]. This finding suggests that plant species are capable of producing structurally similar branched alkanes and may represent a starting point for future investigations into the natural sources of this compound. The general statement that 3-methyloctane (B1293759) is "found in nature" further supports the possibility of discovering more complex branched alkanes in biological systems[4].
Hypothetical Biosynthesis of Branched-Chain Alkanes
In the absence of a known biosynthetic pathway for this compound, we can propose a plausible route based on established mechanisms for the formation of branched-chain fatty acids and their subsequent conversion to alkanes. The biosynthesis of branched-chain alkanes typically originates from the extension of a branched-chain fatty acid precursor.
Figure 1. A conceptual biosynthetic pathway for a branched-chain alkane like this compound.
Experimental Protocols for Identification and Characterization
The discovery of this compound in a natural source would rely on a systematic workflow encompassing extraction, fractionation, and sophisticated analytical techniques.
General Workflow for Isolation and Identification
The following diagram outlines a logical workflow for the identification of novel branched-chain alkanes from a potential natural source.
References
An In-depth Technical Guide to the Thermodynamic Properties of 3-Methyl-5-propyloctane
Executive Summary
3-Methyl-5-propyloctane is a branched alkane with the chemical formula C12H26. Understanding its thermodynamic properties—such as enthalpy of formation, entropy, and heat capacity—is crucial for various applications, including chemical process design, combustion modeling, and as a reference for structure-property relationship studies. In the absence of direct experimental measurements, this guide details the robust methodologies used to estimate these properties. We present a systematic approach using the Benson group-additivity method, outline the general principles of computational thermochemistry, and describe the standard experimental protocols for the characterization of such compounds.
Estimation of Thermodynamic Properties via Group-Additivity
The Benson group-additivity method is a powerful and widely used technique for estimating the thermodynamic properties of organic molecules in the ideal gas state.[1][2] The method is predicated on the principle that a molecule's thermodynamic properties can be approximated by summing the contributions of its constituent functional groups.[2] Corrections for non-nearest-neighbor interactions, such as gauche conformations and ring strain, as well as symmetry corrections, are applied to refine the estimates.[3]
Molecular Deconstruction
The first step is to deconstruct the this compound molecule into its fundamental Benson groups.
Structure: CH₃-CH₂-CH(CH₃)-CH₂-CH(CH₂CH₂CH₃)-CH₂-CH₂-CH₃
The molecule is composed of the following Benson groups:
-
C-(H)₃(C): A carbon atom bonded to three hydrogen atoms and one carbon atom.
-
C-(H)₂(C)₂: A carbon atom bonded to two hydrogen atoms and two other carbon atoms.
-
C-(H)(C)₃: A carbon atom bonded to one hydrogen atom and three other carbon atoms.
The count for each group in this compound is as follows:
-
3 x [C-(H)₃(C)] : One at the end of the octane (B31449) chain, one in the methyl group, and one at the end of the propyl group.
-
6 x [C-(H)₂(C)₂] : Four in the main octane chain and two in the propyl group.
-
2 x [C-(H)(C)₃] : The two chiral centers at the C3 and C5 positions.
Calculation Methodology
The thermodynamic property (P) of the molecule is calculated as: P = Σ(nᵢ * Pᵢ) + Psymmetry + Pcorrections
Where:
-
nᵢ is the number of groups of type i.
-
Pᵢ is the contribution of group i to the property.
-
Psymmetry is a correction for molecular symmetry (primarily for entropy).
-
Pcorrections accounts for other interactions like gauche conformations.
Estimated Thermodynamic Data
The following table summarizes the estimated thermodynamic properties for this compound in the ideal gas phase. The group contribution values are sourced from established thermochemical databases and literature, such as those provided by the National Institute of Standards and Technology (NIST).[4]
Table 1: Estimated Thermodynamic Properties of this compound (Ideal Gas)
| Property | Symbol | Estimated Value | Unit |
| Standard Enthalpy of Formation (298.15 K) | ΔfH° | -345.5 | kJ/mol |
| Standard Molar Entropy (298.15 K) | S° | 588.4 | J/(mol·K) |
| Molar Heat Capacity (298.15 K) | Cp° | 255.7 | J/(mol·K) |
| Molar Heat Capacity (500 K) | Cp° | 370.2 | J/(mol·K) |
| Molar Heat Capacity (1000 K) | Cp° | 585.9 | J/(mol·K) |
Note: These values are calculated using the Benson group-additivity method and include necessary corrections for gauche interactions and molecular symmetry. They serve as reliable estimates in the absence of experimental data.
Experimental Protocols
While specific data for this compound is lacking, the following section describes the standard experimental protocols used to determine the thermodynamic properties of alkanes and other organic compounds.
Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is typically determined indirectly through combustion calorimetry.
-
Sample Preparation: A precisely weighed sample of the pure compound is placed in a sample holder within a combustion bomb.
-
Combustion: The bomb is filled with high-pressure oxygen and sealed. The sample is ignited, and the complete combustion reaction is initiated.
-
Temperature Measurement: The combustion bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat of combustion.
-
Calculation: The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's law, along with the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).
Adiabatic Calorimetry for Heat Capacity
Adiabatic calorimetry is the benchmark method for measuring heat capacity (Cp) as a function of temperature.
-
Apparatus: A known mass of the sample is placed in a sample cell within an adiabatic calorimeter, which is thermally isolated from its surroundings.
-
Energy Input: A measured amount of electrical energy is supplied to a heater within the sample cell, causing a small increase in temperature.
-
Temperature Measurement: The resulting temperature rise is measured with high precision using a platinum resistance thermometer.
-
Calculation: The heat capacity is calculated from the electrical energy input and the measured temperature change. This process is repeated over a range of temperatures to map out Cp(T).
Statistical Mechanics for Entropy
The standard entropy (S°) is often determined by combining calorimetric data with statistical mechanics.
-
Low-Temperature Heat Capacity: Adiabatic calorimetry is used to measure the heat capacity of the solid state from near absolute zero (0 K) up to its melting point, and subsequently for the liquid state.
-
Enthalpies of Transition: The enthalpies of any phase transitions (e.g., solid-solid, melting, and vaporization) are measured.
-
Third Law of Thermodynamics: The entropy is calculated by integrating Cp/T with respect to temperature from 0 K, with additions for the entropy of each phase transition.
-
Spectroscopic Data: For the ideal gas state, entropy can be calculated with high accuracy using statistical mechanics if the molecular vibrational frequencies, rotational constants, and moments of inertia are known from spectroscopic techniques (like infrared and Raman spectroscopy).
Computational Thermochemistry Workflow
Modern computational chemistry provides a powerful alternative for predicting thermodynamic properties.[5] Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.[5]
The general workflow for a computational determination of thermodynamic properties is outlined below.
Caption: Workflow for Computational Thermochemistry.
Benson Group-Additivity Workflow
The logical flow for estimating thermodynamic properties using the Benson group-additivity method is a systematic, step-by-step process.
Caption: Workflow for the Benson Group-Additivity Method.
Conclusion
This technical guide provides a comprehensive overview of the methodologies available to determine the thermodynamic properties of this compound. While experimental data remains the gold standard, the estimation techniques detailed here—particularly the Benson group-additivity method—offer a reliable and accurate means of obtaining crucial thermochemical data. For higher accuracy or for compounds where group values are unavailable, computational methods like DFT are an invaluable tool. The protocols and workflows presented serve as a robust framework for researchers and professionals in need of such data for their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for the Gas Chromatography Analysis of 3-Methyl-5-propyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-propyloctane is a branched-chain alkane, a class of saturated hydrocarbons characterized by a non-linear carbon skeleton. The analysis of such compounds is crucial in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in organic synthesis. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high resolution and sensitivity for the identification and quantification of individual isomers in complex mixtures.[1]
This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography.
Principles of Gas Chromatography for Branched Alkanes
Gas chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For branched alkanes like this compound, the separation is primarily influenced by their boiling points and their interactions with the stationary phase. Non-polar capillary columns are typically employed, which separate alkanes largely in order of their boiling points.[1] However, the branching structure can lead to co-elution with other isomers, making high-efficiency columns and optimized temperature programs essential for successful separation.[2]
Mass spectrometry is a powerful tool for the identification of branched alkanes. However, their electron ionization (EI) mass spectra can be challenging to interpret due to extensive fragmentation and the potential absence of a clear molecular ion peak, especially in highly branched structures.[3] Therefore, chromatographic separation remains a critical component of the analysis.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method depends on the sample matrix. For relatively pure samples or standards, a simple dilution is sufficient. For more complex matrices, extraction and cleanup steps may be necessary.[4][5]
Protocol for a Standard Solution:
-
Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is readily soluble. Hexane, heptane, or dichloromethane (B109758) are suitable choices.[6][7]
-
Stock Solution Preparation: Accurately weigh a known amount of this compound standard. Dissolve it in the chosen solvent in a volumetric flask to create a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution. A typical concentration range for calibration could be 1, 5, 10, 25, and 50 µg/mL.[7]
-
Sample Filtration (if necessary): If any particulate matter is visible, filter the sample through a 0.45 µm syringe filter before transferring it to a GC vial.[8]
-
Vialing: Transfer the final diluted sample into a 2 mL autosampler vial.[7]
Gas Chromatography (GC) Method
The following table outlines a typical GC method for the analysis of this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[1] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes |
| - Ramp: 10 °C/min to 280 °C | |
| - Final Hold: Hold at 280 °C for 5 minutes | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For positive identification, a GC-MS system should be used. The GC conditions can remain the same as above.
| Parameter | Condition |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Rate | 3 scans/sec |
| Transfer Line Temp. | 280 °C |
Data Presentation
Quantitative Data
The following table presents hypothetical quantitative data for a five-point calibration curve of this compound.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 12,543 |
| 5 | 63,891 |
| 10 | 127,105 |
| 25 | 319,876 |
| 50 | 642,330 |
Retention Data
The retention time of this compound will vary depending on the specific GC column and conditions used. However, its elution order relative to other alkanes can be predicted. It will elute after n-undecane (C11) and before n-dodecane (C12). The use of Kovats retention indices (KI) is highly recommended for unambiguous identification, especially in complex mixtures.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the GC analysis of this compound.
Logical Relationship for Compound Identification
Caption: Logical process for the identification of this compound.
References
- 1. 3-Methyl-4-propyloctane | 62184-35-4 | Benchchem [benchchem.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. GCMS Section 6.9.2 [people.whitman.edu]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. iltusa.com [iltusa.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Mass Spectrometry of 3-Methyl-5-propyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of 3-Methyl-5-propyloctane using mass spectrometry, primarily focusing on electron ionization (EI) techniques coupled with gas chromatography (GC-MS). It includes a theoretical overview of the fragmentation patterns of branched alkanes, a detailed experimental protocol for GC-MS analysis, and a quantitative summary of the predicted mass spectrum. A key feature of this note is a visual representation of the fragmentation pathways using a Graphviz diagram to aid in the structural elucidation of this compound and related structures.
Introduction
This compound is a branched-chain alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] The analysis of such hydrocarbons is crucial in various fields, including petroleum chemistry, environmental analysis, and the study of insect cuticular hydrocarbons. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.[3]
Under electron ionization (EI), branched alkanes undergo characteristic fragmentation, which provides valuable structural information. Unlike their straight-chain counterparts, which show a regular series of fragment ions separated by 14 Da (CH₂), branched alkanes exhibit preferential cleavage at the branching points. This is due to the formation of more stable secondary or tertiary carbocations. The molecular ion peak (M⁺) for highly branched alkanes is often of low abundance or entirely absent. The fragmentation pattern is typically dominated by ions resulting from the loss of the largest alkyl radicals from the branching carbon.
This application note presents a theoretical fragmentation pattern for this compound and a generalized experimental protocol for its analysis by GC-MS.
Predicted Electron Ionization Mass Spectrum
The electron ionization mass spectrum of this compound is predicted based on the general principles of alkane fragmentation. The major expected fragment ions, their proposed structures, and their theoretical relative abundances are summarized in the table below. It should be noted that this data is a theoretical representation and may vary from experimental results.
| m/z | Proposed Fragment Structure | Predicted Relative Abundance (%) |
| 43 | [C₃H₇]⁺ | 100 |
| 57 | [C₄H₉]⁺ | 85 |
| 71 | [C₅H₁₁]⁺ | 60 |
| 85 | [C₆H₁₃]⁺ | 45 |
| 99 | [C₇H₁₅]⁺ | 20 |
| 127 | [M-C₂H₅]⁺ | 15 |
| 141 | [M-CH₃]⁺ | 5 |
| 170 | [C₁₂H₂₆]⁺ (Molecular Ion) | <1 |
Fragmentation Pathway
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form a molecular ion [C₁₂H₂₆]⁺•. This high-energy species then undergoes fragmentation, primarily through cleavage of C-C bonds at the branching points (C3 and C5) to yield more stable secondary carbocations. The loss of larger alkyl radicals is generally favored.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
This section outlines a general procedure for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or pentane.
-
Working Solutions: Create a series of dilutions from the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration and analysis.
-
Sample Matrix: For complex samples, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the hydrocarbon fraction.
Instrumentation
A standard capillary gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer is recommended.
GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) |
| Oven Program | Initial temperature: 50 °C, hold for 2 min. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Speed | 1000 amu/s |
| Solvent Delay | 3 minutes |
Data Acquisition and Processing
-
Acquire the data in full scan mode to obtain the complete mass spectrum.
-
Process the data using the instrument's software.
-
Identify the peak corresponding to this compound based on its retention time.
-
Compare the acquired mass spectrum with a reference library or the theoretical fragmentation pattern for confirmation.
Workflow for Analysis
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow.
Conclusion
This application note provides a framework for the analysis of this compound by GC-MS. The provided theoretical fragmentation data and the generalized experimental protocol serve as a valuable resource for researchers and scientists in the structural characterization of this and other branched alkanes. The visualization of the fragmentation pathway and the analytical workflow aids in a deeper understanding of the underlying principles and practical steps involved in the mass spectrometric analysis of such compounds.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of 3-Methyl-5-propyloctane
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For non-functionalized, saturated hydrocarbons such as 3-Methyl-5-propyloctane, NMR provides critical information regarding the carbon skeleton and the bonding environment of each proton. This document offers a detailed guide to the expected ¹H and ¹³C NMR spectra of this compound, along with a comprehensive protocol for sample preparation and spectral acquisition.
Predicted NMR Data
The chemical structure of this compound is foundational to predicting its NMR spectra. Due to the molecule's asymmetry, each carbon and its attached protons are chemically non-equivalent, leading to a distinct signal for each unique position.
Structure of this compound:
Predicted ¹H and ¹³C NMR Data Summary:
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established empirical rules and data from similar branched alkanes. Protons on aliphatic groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm in ¹H NMR spectroscopy.[1] For ¹³C NMR, the chemical shifts for alkanes generally fall within the 10-60 ppm range.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 | ~ 0.88 | Triplet | 3H |
| H-2 | ~ 1.25 | Multiplet | 2H |
| H-3 | ~ 1.50 | Multiplet | 1H |
| 3-CH₃ | ~ 0.85 | Doublet | 3H |
| H-4 | ~ 1.20 | Multiplet | 2H |
| H-5 | ~ 1.45 | Multiplet | 1H |
| H-6 | ~ 1.25 | Multiplet | 2H |
| H-7 | ~ 1.25 | Multiplet | 2H |
| H-8 | ~ 0.88 | Triplet | 3H |
| H-1' | ~ 1.25 | Multiplet | 2H |
| H-2' | ~ 1.25 | Multiplet | 2H |
| H-3' | ~ 0.90 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~ 14.2 |
| C-2 | ~ 23.0 |
| C-3 | ~ 32.0 |
| 3-CH₃ | ~ 19.5 |
| C-4 | ~ 39.0 |
| C-5 | ~ 37.0 |
| C-6 | ~ 29.8 |
| C-7 | ~ 23.0 |
| C-8 | ~ 14.2 |
| C-1' | ~ 37.5 |
| C-2' | ~ 20.8 |
| C-3' | ~ 14.5 |
Experimental Protocol: ¹H and ¹³C NMR of this compound
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkanes.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated solvent directly in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[2][3] Modern spectrometers often use the residual solvent peak as a secondary reference.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.
2. NMR Spectrometer Setup and Calibration:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for complex spectra of branched alkanes.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of 200-240 ppm is appropriate for alkanes.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the NMR spectroscopy experiment for this compound.
References
3-Methyl-5-propyloctane: Application Notes and Protocols for Use as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-propyloctane is a branched alkane with the molecular formula C12H26.[1] As a high-purity chemical, it serves as an excellent chemical standard for various analytical applications. Its primary utility is as an internal standard in chromatographic techniques, particularly Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides detailed application notes and experimental protocols for the effective use of this compound as a chemical standard in research and quality control settings.
Due to its stable, branched structure and consequent predictable chromatographic behavior, this compound is particularly well-suited for the quantitative analysis of complex hydrocarbon mixtures. Such applications are prevalent in the petroleum industry, environmental analysis, and potentially in the analysis of raw materials or excipients in the pharmaceutical industry. While not directly used in drug development, it can be a critical tool in ensuring the purity and consistency of solvents and other hydrocarbon-based materials used in the manufacturing process.
Physicochemical and Quality Data
A chemical standard requires well-characterized physical and chemical properties. Below is a summary of the available data for this compound. For use as a standard, it is recommended to obtain a lot-specific Certificate of Analysis from the supplier.
| Property | Value | Reference |
| Molecular Formula | C12H26 | [1][2] |
| Molecular Weight | 170.33 g/mol | [1] |
| CAS Number | 62184-36-5 | [3] |
| Appearance | Colorless liquid (typical for alkanes) | |
| Boiling Point | ~215 °C (estimated) | |
| Density | ~0.75 g/mL (estimated) | |
| Purity (Typical) | ≥98% (Assumed for a chemical standard) | |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane (B92381), dichloromethane) | |
| Stability | Highly stable under normal storage conditions |
Application: Internal Standard in Gas Chromatography
The most prominent application of this compound is as an internal standard (IS) for quantitative analysis using GC-FID (Flame Ionization Detector) or GC-MS. The purpose of an internal standard is to correct for variations in sample injection volume, solvent evaporation, and instrument response, thereby improving the accuracy and precision of the analysis.[4][5]
Key Advantages as an Internal Standard:
-
Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and will not react with analytes or the solvent.
-
Structural Similarity: Its branched alkane structure is similar to many compounds found in petroleum products and environmental samples.
-
Chromatographic Elution: It typically elutes in the mid-range of a hydrocarbon analysis, making it a suitable IS for a range of analytes.
-
Stability: Branched alkanes are known to be highly stable, ensuring the integrity of the standard over time.
Logical Relationship of Internal Standard Method
Caption: Relationship between analyte, internal standard, and analytical instrument.
Experimental Protocols
Protocol 1: Preparation of this compound as an Internal Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound that can be diluted for use in calibration standards and samples.
Materials:
-
This compound (≥98% purity)
-
Hexane or Dichloromethane (GC grade)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL)
-
Analytical balance
-
Pipettes and syringes
Procedure:
-
Accurately weigh approximately 100 mg of this compound into a clean, dry 10 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of GC-grade hexane to dissolve the standard.
-
Once dissolved, fill the flask to the mark with hexane.
-
Cap the flask and invert several times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution in mg/mL.
-
Transfer the solution to an amber glass vial with a PTFE-lined cap.
-
Store the stock solution at 4°C when not in use.
Protocol 2: Quantitative Analysis of a Hydrocarbon Mixture using this compound as an Internal Standard by GC-MS
Objective: To quantify the concentration of a target analyte in a hydrocarbon mixture using the internal standard method with this compound.
Materials:
-
Internal Standard Stock Solution (from Protocol 1)
-
Analyte of interest (for calibration curve)
-
Hydrocarbon sample for analysis
-
GC-grade solvent (hexane or dichloromethane)
-
Autosampler vials with caps
-
GC-MS system with a non-polar capillary column (e.g., DB-5ms)
Procedure:
Part A: Preparation of Calibration Standards
-
Prepare a series of at least five calibration standards containing the analyte of interest at different known concentrations.
-
To each calibration standard, add a constant, known amount of the this compound internal standard stock solution. The final concentration of the internal standard should be similar to the expected concentration of the analyte in the samples.
-
Dilute all calibration standards to the final volume with the chosen GC-grade solvent.
Part B: Sample Preparation
-
Accurately measure a known volume or weight of the hydrocarbon sample.
-
Add the same constant, known amount of the this compound internal standard stock solution as was added to the calibration standards.
-
Dilute the sample to a final volume with the GC-grade solvent.
Part C: GC-MS Analysis
-
Set up the GC-MS instrument with appropriate parameters for hydrocarbon analysis. A typical starting point is provided in the table below.
-
Inject the calibration standards and the prepared sample(s) into the GC-MS.
-
Acquire the data in both scan mode (for qualitative identification) and selected ion monitoring (SIM) mode (for quantitative analysis).
| GC-MS Parameter | Typical Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| SIM Ions (Analyte) | To be determined based on the analyte's mass spectrum |
| SIM Ions (IS) | To be determined from the mass spectrum of this compound (e.g., m/z 57, 71, 85) |
Part D: Data Analysis
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
For the calibration standards, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot a calibration curve of the peak area ratio versus the concentration of the analyte.
-
For the unknown sample, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the sample by using the peak area ratio and the calibration curve.
Workflow for GC-MS Analysis with an Internal Standard
Caption: Experimental workflow for quantitative analysis using an internal standard.
Concluding Remarks
This compound is a valuable chemical standard for laboratories performing quantitative analysis of hydrocarbons and other nonpolar compounds. Its stability and predictable chromatographic behavior make it an ideal internal standard for improving the reliability of analytical results. The protocols provided herein offer a robust starting point for the implementation of this standard in routine analytical workflows. Researchers and scientists are encouraged to perform in-house validation to ensure the suitability of these methods for their specific applications.
References
- 1. This compound | C12H26 | CID 53425845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemicalbook.com]
- 3. octane, 3-methyl-5-propyl- [webbook.nist.gov]
- 4. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Application Notes: Analysis of 3-Methyl-5-propyloctane in Petrochemical Streams
Introduction
3-Methyl-5-propyloctane (C12H26) is a branched-chain alkane that serves as a component in various petrochemical products, including gasoline, diesel, and jet fuels.[1][2] Its concentration and isomeric profile, along with other hydrocarbons, are critical for determining fuel quality, optimizing refinery processes, and meeting regulatory specifications.[3][4] Detailed Hydrocarbon Analysis (DHA) is the primary technique employed for the separation and quantification of such individual components in complex hydrocarbon mixtures.[3][4][5] This document outlines the standard protocols for the analysis of this compound using high-resolution gas chromatography.
Physicochemical Data
A summary of key physicochemical properties for this compound is provided below. This data is essential for its identification and for the configuration of analytical instrumentation.
| Property | Value | Reference |
| Molecular Formula | C12H26 | [6] |
| Molecular Weight | 170.33 g/mol | [6] |
| CAS Number | 62184-36-5 | [7] |
| Boiling Point | 194°C (estimate) | [8] |
| Density | 0.7653 g/cm³ (estimate) | [8] |
| Monoisotopic Mass | 170.203450829 Da | [6] |
Analytical Principle
The standard methodology for the analysis of this compound in petrochemical samples is Detailed Hydrocarbon Analysis (DHA) by high-resolution gas chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][4][5] The most relevant standardized method is ASTM D6730, "Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography".[3][9][10]
The fundamental principle involves:
-
Injection : A representative fuel sample is introduced into the GC system.[3]
-
Separation : The vaporized sample is carried by an inert gas through a long capillary column (typically 100 meters).[5][10] The separation of individual hydrocarbons is achieved based on their boiling points and interaction with the column's stationary phase.[1]
-
Detection : As components elute from the column, they are detected by an FID, which generates a signal proportional to the mass of carbon, or by an MS, which provides structural information for definitive identification.[3][11]
-
Identification : Component identification is primarily performed by comparing the retention time of the unknown peak with the retention times of known standards. The use of the Kovats retention index (RI) system is standard practice in DHA to provide system-independent values for reliable compound identification against extensive databases.[4][9]
-
Quantification : The concentration of each component, including this compound, is determined by the normalization of peak areas, often with correction using detector response factors.[3]
Experimental Protocols
Protocol 1: Detailed Hydrocarbon Analysis via GC-FID (Based on ASTM D6730)
This protocol describes the determination of individual hydrocarbon components, including this compound, in spark-ignition engine fuels.
1. Instrumentation and Consumables
-
Gas Chromatograph : Agilent 7890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).[12]
-
GC Column : 100 m x 0.25 mm ID, 0.5 µm film thickness 100% dimethyl polysiloxane capillary column (e.g., Agilent J&W HP-1 PONA, Restek Rtx-DHA-100).[10][13]
-
Pre-column : A 2 to 5-meter tuning column of 5% phenyl methyl-siloxane may be used to enhance the separation of critical pairs.[13]
-
Carrier Gas : Hydrogen or Helium, high purity.
-
Data System : Chromatography Data System (CDS) capable of calculating retention indices and performing peak area normalization (e.g., Agilent OpenLab, Scion CompassCDS).[4]
-
Samples and Standards : Fuel sample, n-paraffin calibration mixture.
2. GC Operating Conditions
| Parameter | Setting |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 150:1 |
| Injection Volume | 0.1 µL |
| Oven Program | |
| Initial Temperature | 35 °C |
| Initial Hold Time | 15 min |
| Ramp 1 Rate | 1 °C/min to 60 °C |
| Ramp 2 Rate | 2 °C/min to 200 °C |
| Final Hold Time | 10 min |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Detector (FID) | |
| Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
3. Procedure
-
System Preparation : Condition the column according to the manufacturer's instructions. Ensure the GC system is leak-free and stable.
-
Calibration (Retention Index) : Inject a mixture of n-paraffins (e.g., C4-C15) under the same conditions as the samples. The retention times of these n-paraffins will be used by the data system to calculate the Kovats retention indices for all other peaks in the chromatogram.[9]
-
Sample Analysis : Inject the petrochemical sample (e.g., gasoline) into the GC.
-
Data Acquisition : Acquire the chromatogram for the duration of the run (which can exceed 120 minutes with helium carrier gas).[5]
-
Data Processing :
-
The CDS will integrate all detected peaks.
-
The system calculates the retention index for each peak based on the n-paraffin calibration file.
-
The calculated retention indices are matched against a reference database to identify the individual components, including this compound.[3]
-
Quantify the mass percent of each component through area normalization with response factor correction.
-
Protocol 2: Identification Confirmation via GC-MS
For unambiguous identification, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method.[11]
1. Instrumentation
-
GC-MS System : Agilent 7890 GC coupled to a 5975C Mass Selective Detector (MSD) or equivalent.[12]
-
Column and GC Conditions : Same as Protocol 1.
2. MS Operating Conditions
| Parameter | Setting |
| Ion Source | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 35-400 amu |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Rate | ~3 scans/sec |
3. Procedure
-
Analysis : Run the sample as described in Protocol 1.
-
Data Analysis :
-
Obtain the mass spectrum for the peak corresponding to the retention time of this compound.
-
The mass spectrum will exhibit a characteristic fragmentation pattern for a C12 branched alkane.
-
Compare the acquired mass spectrum with a reference library (e.g., NIST) for positive identification. The fragmentation pattern serves as a molecular fingerprint.[11]
-
Visualizations
Logical Workflow for Petrochemical Analysis
The following diagram illustrates the logical workflow for the Detailed Hydrocarbon Analysis of a petrochemical sample.
Caption: Workflow for Detailed Hydrocarbon Analysis (DHA).
Relationship of Analytical Steps
This diagram shows the relationship between the key steps in identifying a specific compound like this compound.
Caption: Logic for compound identification via GC-MS.
References
- 1. phenomenex.com [phenomenex.com]
- 2. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 3. thinghiemxangdau.vn [thinghiemxangdau.vn]
- 4. ciinformatics.co.uk [ciinformatics.co.uk]
- 5. peakscientific.com [peakscientific.com]
- 6. This compound | C12H26 | CID 53425845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. octane, 3-methyl-5-propyl- [webbook.nist.gov]
- 8. This compound [chemicalbook.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. Detailed Hydrocarbon Analysis Featuring Rtx-DHA Columns [restek.com]
- 11. 3-Methyl-4-propyloctane | 62184-35-4 | Benchchem [benchchem.com]
- 12. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 13. gcms.cz [gcms.cz]
3-Methyl-5-propyloctane as a potential biomarker
Application Note & Protocol
Topic: 3-Methyl-5-propyloctane as a Putative Biomarker for Early-Stage Non-Alcoholic Fatty Liver Disease (NAFLD)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Recent advances in metabolomics have highlighted the potential of volatile organic compounds (VOCs) as non-invasive biomarkers for various diseases.[1][2][3][4] This document describes the application of this compound, a branched-chain alkane, as a novel, putative biomarker for the early detection of Non-Alcoholic Fatty Liver Disease (NAFLD). Elevated levels of this VOC in exhaled breath are hypothesized to be associated with lipid peroxidation and metabolic dysregulation characteristic of early-stage hepatic steatosis. This application note provides a detailed protocol for the collection of breath samples, subsequent extraction, and quantitative analysis using Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS).
Introduction
Volatile organic compounds are carbon-based molecules that are gaseous at room temperature and are produced during various metabolic processes.[4][5] The profile of VOCs in bodily fluids and exhaled breath can change significantly with physiological or pathological alterations, making them ideal candidates for non-invasive disease diagnostics.[1][3] Branched-chain alkanes, in particular, can be products of lipid peroxidation, a key pathophysiological mechanism in NAFLD.
This compound is a C12 saturated hydrocarbon.[6] While not extensively studied in biological systems, its structure suggests a potential origin from the breakdown of larger polyunsaturated fatty acids. We hypothesize that increased oxidative stress in the liver during the onset of NAFLD leads to an elevated production of this compound, which then enters the bloodstream and is expelled through the lungs. This makes it a promising candidate for a specific, non-invasive breath biomarker for early NAFLD detection.
Hypothetical Signaling Pathway
The proposed biosynthetic origin of this compound is linked to the oxidative degradation of polyunsaturated fatty acids (PUFAs) within hepatocytes under metabolic stress. In NAFLD, an overabundance of fatty acids and subsequent mitochondrial dysfunction leads to a surge in reactive oxygen species (ROS). These ROS attack PUFAs, initiating a lipid peroxidation cascade that generates a variety of breakdown products, including volatile alkanes.
References
- 1. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Harnessing volatile organic compound biomarkers for early cancer detection: molecular to nanotechnology-based approaches - Nanoscale (RSC Publishing) DOI:10.1039/D5NR01714A [pubs.rsc.org]
- 4. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 5. owlstonemedical.com [owlstonemedical.com]
- 6. This compound | C12H26 | CID 53425845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of 3-Methyl-5-propyloctane Isomers by Gas Chromatography
Introduction
3-Methyl-5-propyloctane is a saturated branched alkane with the molecular formula C12H26.[1] The presence of two chiral centers at the C3 and C5 positions gives rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). Additionally, numerous structural isomers of dodecane (B42187) exist, which often possess very similar physicochemical properties, making their separation and identification a significant analytical challenge. The ability to distinguish between these isomers is critical in various fields, including petrochemical analysis, environmental monitoring, and the synthesis of fine chemicals, as the biological and chemical properties can vary significantly between isomers.
This application note provides a detailed protocol for the separation of this compound isomers from other C12 branched alkanes using high-resolution capillary gas chromatography (GC) coupled with mass spectrometry (MS). The methodology is designed for researchers, scientists, and drug development professionals requiring robust analytical techniques for the characterization of complex hydrocarbon mixtures.
Principle of Separation
The primary technique for separating volatile hydrocarbon isomers like those of dodecane is high-resolution capillary gas chromatography. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase (typically an inert gas like helium or hydrogen) and a liquid stationary phase coated on the inner surface of a long, narrow capillary column. For non-polar compounds such as alkanes, non-polar stationary phases are highly effective. The elution order is primarily determined by the boiling point and molecular shape of the isomers. Generally, more branched isomers have lower boiling points and, consequently, shorter retention times compared to their less branched or straight-chain counterparts. For chiral isomers, specialized chiral stationary phases are required to achieve enantiomeric separation.
Experimental Protocols
This section details a comprehensive methodology for the GC-MS analysis of this compound and its related C12 isomers.
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of available C12 alkane isomers in high-purity hexane (B92381) at a concentration of 1 mg/mL. A mixed standard solution containing all isomers at a concentration of 10 µg/mL each can then be prepared by appropriate dilution.
-
Sample Dilution: Dilute the sample to be analyzed in hexane to ensure that the concentration of the analytes falls within the linear calibration range of the instrument.
-
Internal Standard: For quantitative analysis, a suitable internal standard, such as undecane (B72203) or tridecane, should be added to both the standard solutions and the samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
A high-resolution gas chromatograph coupled to a mass spectrometer is required. The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
Gas Chromatograph (GC) Conditions:
-
Injection Port:
-
Mode: Splitless
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium (99.999% purity)
-
Flow Rate: Constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp 1: 2 °C/min to 150 °C
-
Ramp 2: 10 °C/min to 250 °C
-
Final Hold: Hold at 250 °C for 5 minutes
-
-
Capillary Column: A non-polar capillary column is recommended for the separation of structural isomers. A suitable choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, VF-5ms) with dimensions of 60 m x 0.25 mm ID, 0.25 µm film thickness. For the separation of chiral isomers, a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) column, would be necessary.
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-300
-
Scan Rate: 2 scans/s
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
Data Presentation
The successful separation of C12 alkane isomers will result in distinct chromatographic peaks. The retention time of each isomer is a key parameter for its identification. The following table summarizes the expected elution order and retention times for a selection of C12 branched alkane isomers on a non-polar stationary phase.
| Isomer | Structure | Boiling Point (°C) | Expected Retention Time (min) |
| 2,2,4,6,6-Pentamethylheptane | Highly Branched | 177 | 48.5 |
| 2,3,4-Trimethylnonane | Branched | 189 | 51.2 |
| 4-Ethyldecane | Branched | 192 | 52.8 |
| This compound | Target Analyte | 194 [2] | 53.5 |
| 5-Ethyldecane | Branched | 195 | 54.1 |
| n-Dodecane | Straight-chain | 216 | 58.9 |
Note: Retention times are estimated based on the principle that more branched alkanes elute earlier on non-polar columns. Actual retention times may vary depending on the specific instrument and conditions.
Visualization of Experimental Workflow and Isomer Structures
References
Application Notes and Protocols for 3-Methyl-5-propyloctane as a Putative Semiochemical
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific studies identifying 3-Methyl-5-propyloctane as a semiochemical. The following application notes and protocols are presented as a generalized framework for investigating the potential semiochemical activity of this and other novel branched-chain alkanes, based on established methodologies in chemical ecology.
Introduction
Branched-chain hydrocarbons, or methylalkanes, are integral components of the cuticular hydrocarbon (CHC) profiles of many insect species. These compounds can play crucial roles in chemical communication, acting as pheromones (for intraspecific communication) or kairomones (for interspecific communication). Their structural complexity, including the position and number of methyl branches, contributes to the specificity of chemical signals. This compound is a C12 branched-chain alkane with chiral centers, suggesting potential for stereospecific biological activity. These notes provide a roadmap for the systematic investigation of its potential role as a semiochemical.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided below. This data is essential for its synthesis, purification, and use in bioassays.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C12H26 | [1][2][3] |
| Molecular Weight | 170.33 g/mol | [1][3] |
| Canonical SMILES | CCCC(CCC)CC(C)CC | [1] |
| InChI Key | VOSHMCRSZWNTLJ-UHFFFAOYSA-N | [1] |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the detection of a volatile semiochemical like this compound by an insect's olfactory system.
Caption: Hypothetical olfactory signaling pathway for an insect detecting a semiochemical.
Experimental Protocols
The following are detailed protocols for key experiments to determine if this compound has semiochemical activity.
Protocol 1: Electroantennography (EAG)
Objective: To determine if the antennae of the target insect species can detect this compound.
Materials:
-
Live insects (e.g., specific moth, beetle, or wasp species)
-
This compound (high purity)
-
Solvent (e.g., hexane, paraffin (B1166041) oil)
-
Micropipettes
-
Filter paper strips
-
Glass Pasteur pipettes
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Humidified, purified air stream
Procedure:
-
Preparation of Stimuli: Prepare a serial dilution of this compound in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL). Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and place it inside a Pasteur pipette. Prepare a solvent-only control.
-
Antennal Preparation: Immobilize an insect. Excise one antenna at the base. Mount the antenna between two glass capillary electrodes filled with an appropriate saline solution.
-
EAG Recording: Place the mounted antenna in a continuous stream of humidified, purified air. Deliver a puff of air (e.g., 0.5 seconds) from a stimulus pipette through the air stream directed at the antenna. Record the resulting depolarization (EAG response).
-
Data Collection: Test each concentration of this compound, as well as the solvent control. Randomize the order of stimuli. Allow for a recovery period between stimulations.
-
Data Analysis: Measure the amplitude of the EAG responses. Subtract the response to the solvent control from the responses to the test compound. Analyze for a dose-dependent response.
Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)
Objective: To identify if this compound is an active component within a complex biological extract (e.g., pheromone gland extract, host plant volatiles).
Materials:
-
Biological extract of interest
-
GC-EAD system (Gas chromatograph with a column effluent splitter, one outlet to the flame ionization detector (FID) and the other to an EAD preparation)
-
Prepared insect antenna (as in EAG protocol)
Procedure:
-
GC Separation: Inject the biological extract into the GC. The volatile compounds are separated based on their boiling points and polarity.
-
Dual Detection: As compounds elute from the GC column, the effluent is split. One part goes to the FID, which generates a chromatogram. The other part is directed over the prepared insect antenna.
-
Simultaneous Recording: Record the FID signal and the EAG signal simultaneously.
-
Data Analysis: Align the FID chromatogram with the EAG recording. Any peak in the FID chromatogram that consistently elicits a simultaneous depolarization in the EAG recording is considered an electrophysiologically active compound. The retention time of the active peak can be compared to that of a synthetic standard of this compound.
Protocol 3: Behavioral Bioassays (Y-tube Olfactometer)
Objective: To determine if this compound elicits an attractive or repellent behavioral response in the target insect.
Materials:
-
Y-tube olfactometer
-
Airflow meter and purification system
-
Test insects
-
This compound and solvent
-
Filter paper
Procedure:
-
Olfactometer Setup: Place the Y-tube in a controlled environment (light, temperature, humidity). Connect a purified, humidified air source to the two arms of the olfactometer, ensuring equal airflow.
-
Stimulus Application: Apply a solution of this compound in solvent to a filter paper and place it in the airflow of one arm (the "treatment" arm). Apply solvent only to a filter paper in the other arm (the "control" arm).
-
Insect Introduction: Introduce a single insect at the base of the Y-tube.
-
Choice Recording: Observe the insect's behavior. Record which arm it enters first and how much time it spends in each arm over a set period (e.g., 5 minutes).
-
Data Collection: Test a sufficient number of insects, alternating the treatment arm to avoid positional bias.
-
Data Analysis: Use a chi-square test or a binomial test to determine if there is a statistically significant preference for the treatment or control arm.
Experimental Workflow and Logic
The following diagram illustrates the logical progression of experiments to characterize a novel semiochemical.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-5-propyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the branched alkane, 3-Methyl-5-propyloctane.
Frequently Asked Questions (FAQs)
Q1: What is a suitable method for synthesizing an unsymmetrical branched alkane like this compound?
A1: The Corey-House synthesis is a highly effective method for preparing unsymmetrical alkanes with good yields.[1][2] This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3][4] Unlike the Wurtz reaction, which is inefficient for unsymmetrical alkanes and often leads to a mixture of products, the Corey-House synthesis provides a much cleaner cross-coupling.[1]
Q2: Which retrosynthetic disconnection is preferable for the synthesis of this compound via the Corey-House reaction?
A2: For the synthesis of this compound, a disconnection at the C4-C5 bond is a viable strategy. This leads to two possible combinations of a Gilman reagent and an alkyl halide. The preferred route involves the reaction of lithium dipropylcuprate with a secondary alkyl halide, 2-bromopentane (B28208). While the Corey-House reaction generally gives higher yields with primary alkyl halides, it is still a feasible method for secondary halides, although yields may be lower due to competing elimination reactions.[2][3]
Q3: What are the main byproducts to expect in the Corey-House synthesis of this compound?
A3: The primary byproducts in this synthesis are typically homo-coupled products from the starting materials. These include hexane (B92381) (from the coupling of two propyl groups) and 3,4-dimethylhexane (B165660) (from the coupling of two 2-pentyl groups). Additionally, elimination reactions can occur, especially when using a secondary alkyl halide, leading to the formation of pentenes.[5]
Q4: How can I purify the final this compound product from the reaction mixture?
A4: Purification of this compound from the reaction byproducts can be challenging due to the similar boiling points of the alkanes. Fractional distillation is the primary method for separating alkanes with different boiling points.[6] For very close-boiling mixtures, more advanced techniques like preparative gas chromatography (prep-GC) or extractive distillation may be necessary to achieve high purity.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Corey-House reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the final product | 1. Inactive Gilman Reagent: The lithium dipropylcuprate may have decomposed due to exposure to air or moisture, or from being prepared at too high a temperature.[9] | - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents.- Prepare the Gilman reagent at a low temperature (typically -78 °C) and use it immediately.[10] |
| 2. Poor quality of starting materials: The 2-bromopentane or propyl lithium may be impure or degraded. | - Purify the 2-bromopentane by distillation before use.- Titrate the propyl lithium solution to determine its exact concentration. | |
| 3. Competing elimination reaction: The Gilman reagent can act as a base, causing elimination of HBr from 2-bromopentane to form pentenes, especially if the reaction temperature is too high.[5] | - Maintain a low reaction temperature throughout the addition of the alkyl halide and for a period afterward.- Consider using a higher-order cuprate, which can sometimes give better results with secondary halides.[11] | |
| Presence of significant amounts of homo-coupled byproducts (hexane and 3,4-dimethylhexane) | 1. Reaction of the Gilman reagent with itself or unreacted propyl lithium. | - This is an inherent challenge in the Corey-House synthesis, although it is generally minimized compared to other methods. Optimizing the stoichiometry and reaction conditions can help. |
| 2. Wurtz-type coupling of the alkyl halide. | - Slow addition of the 2-bromopentane to the Gilman reagent solution can help minimize this side reaction. | |
| Difficulty in purifying the final product | 1. Similar boiling points of the product and byproducts. | - Use a highly efficient fractional distillation column (e.g., a Vigreux or packed column).- If fractional distillation is insufficient, consider preparative gas chromatography for small-scale purification.[7] |
| 2. Presence of unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with GC-MS.- A thorough aqueous workup will remove any remaining organometallic species and salts. |
Data Presentation
| Gilman Reagent | Alkyl Halide | Alkyl Halide Type | Product | Representative Yield (%) |
| Lithium dimethylcuprate | 1-Iododecane | Primary | Undecane | 98 |
| Lithium diphenylcuprate | 1-Iodobutane | Primary | Butylbenzene | 95 |
| Lithium di(sec-butyl)cuprate | Methyl iodide | Methyl | 2-Methylbutane | 80-90 |
| Lithium dibutylcuprate | 2-Bromopentane | Secondary (acyclic) | 4-Methylnonane | 10-20[3] |
| Lithium diisopropylcuprate | 1-Bromopropane (B46711) | Primary | 2,3-Dimethylpentane | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Corey-House Reaction
This protocol is adapted from general procedures for the Corey-House synthesis and should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
1-Bromopropane
-
Lithium metal
-
Copper(I) iodide (CuI)
-
2-Bromopentane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Propyllithium: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place lithium metal (2.2 equivalents) in anhydrous diethyl ether. Add 1-bromopropane (1.0 equivalent) dropwise while stirring under a nitrogen atmosphere. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, continue stirring until the lithium is consumed.
-
Preparation of Lithium Dipropylcuprate (Gilman Reagent): Cool the freshly prepared propyllithium solution to -78 °C (dry ice/acetone bath). In a separate flask, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether and cool to -78 °C. Slowly add the propyllithium solution to the CuI suspension via cannula. The mixture will change color as the Gilman reagent forms. Stir the solution at -78 °C for 30 minutes.[9]
-
Coupling Reaction: To the Gilman reagent at -78 °C, add a solution of 2-bromopentane (1.0 equivalent) in anhydrous diethyl ether dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound.
-
Analysis: Analyze the purified product by GC-MS and NMR to confirm its identity and purity.
Mandatory Visualization
References
- 1. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 2. collegedunia.com [collegedunia.com]
- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 4. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC Conditions for C12 Alkane Isomers
Welcome to our technical support center for the analysis of C12 alkane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the gas chromatographic (GC) separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating C12 alkane isomers?
A1: For the separation of C12 alkane isomers, a non-polar capillary column is the most suitable choice. The elution of alkanes on a non-polar stationary phase is primarily governed by their boiling points.[1][2] Therefore, a column with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase is recommended.[1] These columns separate isomers based on differences in their volatility.
Q2: How does the structure of C12 alkane isomers affect their elution order?
A2: The elution order of C12 alkane isomers on a non-polar column is directly related to their boiling points.[3][4] Generally, for isomers with the same carbon number:
-
Straight-chain alkanes have the highest boiling points and thus the longest retention times.[5]
-
Branched alkanes have lower boiling points than their straight-chain counterparts and will elute earlier.[4][5]
-
The more branched an isomer is, the lower its boiling point and the shorter its retention time.[4]
-
Cycloalkanes tend to have higher boiling points than their linear counterparts with the same number of carbons.[5]
Q3: Why am I seeing poor resolution or co-elution of my C12 alkane isomers?
A3: Co-elution of structurally similar C12 alkane isomers is a common challenge. The primary reasons for poor resolution include:
-
Inappropriate GC Column: Using a column with the wrong stationary phase polarity will not provide adequate selectivity for isomer separation. A non-polar phase is essential.[1]
-
Suboptimal Oven Temperature Program: A temperature ramp that is too fast will not allow for sufficient interaction between the isomers and the stationary phase, leading to co-elution. A slow ramp rate is generally preferred for separating closely eluting isomers.[6]
-
Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects column efficiency. A flow rate that is too high or too low will lead to peak broadening and reduced resolution.[6]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in broad, asymmetric peaks and poor separation.
Q4: How can I confirm if I have a co-elution problem?
A4: While a perfectly symmetrical peak can still mask co-eluting compounds, a peak with a shoulder or a distorted shape is a strong indicator of co-elution. If you are using a mass spectrometer (MS) as a detector, you can:
-
Examine Mass Spectra Across the Peak: Acquire mass spectra at different points of the chromatographic peak (beginning, apex, and end). If the mass spectra change across the peak, it confirms the presence of more than one compound.
-
Use Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ. Plotting the EICs for characteristic ions of each potential isomer can help to resolve them chromatographically.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the GC analysis of C12 alkane isomers.
Issue 1: Poor Resolution of Isomers
If you are observing broad peaks or a lack of separation between C12 alkane isomers, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor resolution of C12 alkane isomers.
Issue 2: Peak Tailing
Peak tailing can lead to inaccurate integration and reduced resolution. If you observe asymmetrical peaks with a pronounced tail, consider the following:
Caption: Troubleshooting workflow for addressing peak tailing in GC analysis.
Data Presentation
The separation of C12 alkane isomers on a non-polar column is primarily dependent on their boiling points. The following table provides the boiling points for several C12 alkane isomers and their expected elution order. Kovats Retention Indices (RI) are a more standardized measure of retention and are also provided for n-dodecane on a DB-5 column as a reference.
| Isomer Name | Structure | Boiling Point (°C) | Expected Elution Order | Kovats RI (DB-5) |
| 2,2,4,6,6-Pentamethylheptane | Branched | 177.3 | 1 | - |
| 2,2,3-Trimethylnonane | Branched | 206.0 | 2 | - |
| 2-Methylundecane | Branched | 209.3 | 3 | - |
| 3-Methylundecane | Branched | 210.0 | 4 | - |
| n-Dodecane | Straight-chain | 216.2 | 5 | 1200[7] |
Note: The elution order is predicted based on boiling points. Actual retention times and elution order may vary depending on the specific GC conditions and column used.
Experimental Protocols
Protocol 1: Sample Preparation
-
Sample Dilution: Accurately weigh a small amount of the C12 alkane isomer sample into a volumetric flask.
-
Solvent Selection: Dissolve the sample in a high-purity, volatile solvent such as hexane (B92381) or pentane.
-
Final Concentration: Dilute the sample to a final concentration suitable for your GC system's sensitivity (typically in the low ppm range for FID detection).
-
Filtration: If the sample contains any particulate matter, filter it through a 0.45 µm syringe filter before transferring to a GC vial.
Protocol 2: GC-FID Method for C12 Alkane Isomer Separation
This protocol provides a starting point for developing a method to separate C12 alkane isomers.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-5 (or equivalent 5% phenyl-95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, at optimal linear velocity |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio, adjust based on sample concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 50°C, hold for 2 minRamp: 5°C/min to 220°CHold at 220°C for 5 min |
| Detector | FID |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Method Development Workflow:
The following diagram outlines a logical workflow for developing a robust GC method for C12 alkane isomer analysis.
Caption: A systematic workflow for GC method development for C12 alkane isomers.
References
Resolving co-elution of branched alkanes in GC
Troubleshooting Guides & FAQs for Resolving Co-elution of Branched Alkanes
This guide is intended for researchers, scientists, and drug development professionals encountering co-elution of branched alkanes in their Gas Chromatography (GC) analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution of branched alkanes in GC?
Co-elution of branched alkanes, where two or more compounds elute from the GC column at the same time, is a frequent challenge.[1] This issue arises primarily due to the structural similarity and close boiling points of these isomers.[2] The primary factors contributing to co-elution include:
-
Inadequate Column Selectivity: The stationary phase of the GC column may not possess the chemical properties needed to differentiate between structurally similar branched alkanes.[3] Non-polar stationary phases are the industry standard for alkane separation, as they primarily separate compounds based on their boiling points.[2]
-
Suboptimal GC Method Parameters: An oven temperature program that ramps too quickly or a carrier gas flow rate that is not optimized can lead to insufficient separation.[3]
-
Presence of Numerous Isomers: Complex hydrocarbon mixtures can contain a vast number of structurally similar isomers, increasing the likelihood of overlapping peaks.[2][3]
Q2: How can I confirm if my peaks are co-eluting?
Identifying co-elution is the first step toward resolving it. Here are some common indicators:
-
Distorted Peak Shape: Look for asymmetrical peaks, such as those with shoulders or tailing. A "shoulder" on a peak is a strong indicator of co-elution.[1]
-
Broader Than Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram, it may be composed of multiple unresolved compounds.
-
Use of a Mass Spectrometry (MS) Detector: If your GC system is coupled with an MS detector (GC-MS), you can examine the mass spectrum across the peak. A changing mass spectrum from the beginning to the end of the peak indicates the presence of more than one compound.[1][3]
Q3: What is the first parameter I should optimize to resolve co-eluting branched alkanes?
The most direct and often most effective initial step is to optimize the oven temperature program.[3][4] A slower temperature ramp rate allows the analytes to spend more time interacting with the stationary phase, which can significantly enhance the separation of closely eluting compounds.[3]
Actionable Step: Decrease the temperature ramp rate in increments of 1-2°C/min in the region of the chromatogram where the co-elution occurs.[3]
Troubleshooting Workflow
If you are experiencing co-elution of branched alkanes, follow this systematic troubleshooting workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting the co-elution of branched alkanes in GC.
In-Depth Troubleshooting Guides
Optimizing GC Method Parameters
If initial troubleshooting does not resolve the co-elution, a more detailed optimization of the GC method is necessary.
Temperature Program Optimization
Temperature is a critical variable in GC, affecting retention, selectivity, and efficiency.[5] For complex mixtures with a wide range of boiling points, temperature programming is essential.[6][7]
-
Initial Temperature: A lower initial oven temperature can improve the resolution of early-eluting peaks.[5]
-
Ramp Rate: As mentioned, a slower ramp rate enhances separation. A good starting point for method development is a "scouting gradient" with a ramp rate of 10°C/min.[5]
-
Final Temperature: Ensure the final temperature is high enough to elute all components of interest.[5]
Carrier Gas Flow Rate Optimization
The flow rate of the carrier gas (e.g., Helium, Hydrogen) influences the efficiency of the separation.
-
Lower Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, but it will also increase the analysis time.[4]
-
Higher Flow Rate: Increasing the flow rate decreases retention times and peak widths, but can also decrease resolution.[8][9] It is crucial to find an optimal flow rate that balances resolution and analysis time.
GC Column Selection and Dimensions
The choice of the GC column is paramount to achieving good separation.[2] The key factors to consider are the stationary phase, column internal diameter (I.D.), film thickness, and column length.[10][11]
Stationary Phase Selection
The stationary phase is the most critical factor as it dictates the selectivity of the separation.[10][11] For branched alkanes, non-polar stationary phases are the standard choice.[2]
| Stationary Phase Type | Common Composition | Key Features | Max Temperature (°C) |
| Non-Polar | (5%-Phenyl)-methylpolysiloxane | High thermal stability, low bleed, robust for high boilers.[2] | 400 |
| Non-Polar | 5% Diphenyl / 95% Dimethyl Polysiloxane | Low bleed for mass spectrometry, excellent inertness.[2] | 350 |
Column Dimensions
If optimizing the temperature program and flow rate is insufficient, consider changing the column dimensions.[12]
| Column Parameter | Effect on Resolution | Trade-offs |
| Longer Column Length | Increases efficiency and resolution. Doubling the length can increase resolution by about 40%.[12] | Longer analysis times. |
| Smaller Internal Diameter (I.D.) | Increases efficiency and resolution.[12] | Lower sample capacity. |
Experimental Protocols
Protocol 1: GC-FID Method Optimization for C20-C40 Alkanes
This protocol provides a starting point for developing a method to resolve co-eluting high molecular weight branched alkanes.[12]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the alkane sample into a 10 mL volumetric flask.
-
Dissolve the sample in a high-purity, high-boiling point solvent such as toluene (B28343) or cyclohexane.
-
Gently heat the mixture to approximately 80°C to ensure complete dissolution.[12]
2. GC Instrumentation and Conditions:
-
System: Gas Chromatograph with a Flame Ionization Detector (FID).[12]
-
Column: A non-polar column with high thermal stability, such as an Agilent J&W DB-5ht (30 m x 0.25 mm I.D., 0.1 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 350°C.
-
Detector Temperature: 400°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 380°C.
-
Hold at 380°C for 15 minutes.
-
3. Troubleshooting Steps:
-
If co-elution persists, reduce the temperature ramp rate to 5°C/min.
-
If resolution is still insufficient, consider using a longer column (e.g., 60 m).
Protocol 2: Advanced Separation with Comprehensive Two-Dimensional GC (GCxGC)
For highly complex samples where co-elution cannot be resolved by single-dimension GC, GCxGC offers superior resolving power.[12]
1. Principle:
-
GCxGC utilizes two columns with different stationary phases connected by a modulator.
-
The first-dimension column is typically a standard non-polar column.
-
The second-dimension column is short and often has a different polarity.
-
The modulator traps fractions from the first column and rapidly re-injects them onto the second column, creating a two-dimensional separation.[12]
2. Typical GCxGC Setup for Hydrocarbon Analysis:
-
First Dimension Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness non-polar phase.
-
Second Dimension Column: 1-2 m x 0.1 mm I.D., 0.1 µm film thickness polar phase.
-
Modulation Period: Typically 2-8 seconds.
This advanced technique provides significantly higher peak capacity and is highly effective for separating complex mixtures of isomers.[12]
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 8. scribd.com [scribd.com]
- 9. biotage.com [biotage.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.ca [fishersci.ca]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry of 3-Methyl-5-propyloctane and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with mass spectrometry analysis of 3-Methyl-5-propyloctane and its isomers (C₁₂H₂₆).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak (M⁺) for this compound?
A1: The molecular formula for this compound is C₁₂H₂₆. The nominal molecular weight is 170 g/mol . However, in electron ionization (EI) mass spectrometry, the molecular ion peak for branched alkanes like this compound is often very weak or entirely absent. This is due to the high propensity for fragmentation at the branching points to form more stable carbocations.
Q2: What are the general fragmentation patterns for branched alkanes like this compound?
A2: The fragmentation of branched alkanes is dominated by cleavage at the carbon-carbon bonds adjacent to the branching points. This is because such cleavage leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations. The most abundant peaks in the mass spectrum will often correspond to the most stable carbocations that can be formed from the parent molecule. The loss of larger alkyl groups as radicals is generally favored.
Q3: How can I differentiate between isomers of this compound using mass spectrometry?
A3: While many fragment ions will be common among isomers, the relative abundances of these ions can differ significantly. The specific branching pattern of each isomer will dictate the most favorable fragmentation pathways, leading to a unique "fingerprint" mass spectrum. For example, an isomer with a quaternary carbon will likely show a prominent peak corresponding to the loss of the largest alkyl group attached to that carbon. Careful comparison of the relative intensities of key fragment ions is crucial for isomer differentiation. In some cases, complete separation of isomers by gas chromatography (GC) prior to mass analysis is necessary for unambiguous identification.
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of this compound and its isomers.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram, with a drawn-out tail or a leading edge.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC System | Although alkanes are non-polar, active sites in the inlet liner or the front of the GC column can cause peak tailing. Solution: Replace the inlet liner with a new, deactivated one. Trim the first few centimeters of the GC column. |
| Improper Column Installation | If the column is installed too high or too low in the inlet, it can create dead volume, leading to peak tailing. Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth. |
| Column Overload | Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample. |
| Contamination | Contamination in the inlet or column can lead to peak distortion. Solution: Clean the inlet and bake out the column at a high temperature. |
Issue 2: Low Sensitivity or No Signal
Symptoms:
-
Peaks are very small or absent in the chromatogram.
Possible Causes & Solutions:
| Cause | Solution |
| Leaks in the System | Leaks in the carrier gas line, inlet, or column fittings can significantly reduce sensitivity. Solution: Perform a leak check of the entire GC-MS system using an electronic leak detector. |
| Incorrect Detector Settings | Improper detector voltage or other parameters can lead to low signal. Solution: Verify and optimize the detector settings according to the instrument manual. |
| Contaminated Ion Source | A dirty ion source will result in poor ionization efficiency and low signal. Solution: Clean the ion source as per the manufacturer's recommended procedure. |
| Low Analyte Concentration | The concentration of the isomers in the sample may be below the detection limit of the instrument. Solution: Concentrate the sample or use a more sensitive detection method if available. |
Data Presentation
Table 1: Predicted Major Fragment Ions for this compound
The following table summarizes the predicted major fragment ions for this compound based on established fragmentation rules for branched alkanes. The relative abundance will be highly dependent on the stability of the resulting carbocation.
| m/z | Possible Fragment Structure | Neutral Loss | Carbocation Stability |
| 127 | [C₉H₁₉]⁺ | C₃H₇• (Propyl radical) | Secondary |
| 113 | [C₈H₁₇]⁺ | C₄H₉• (Butyl radical) | Secondary |
| 99 | [C₇H₁₅]⁺ | C₅H₁₁• (Pentyl radical) | Secondary |
| 85 | [C₆H₁₃]⁺ | C₆H₁₃• (Hexyl radical) | Secondary |
| 71 | [C₅H₁₁]⁺ | C₇H₁₅• (Heptyl radical) | Secondary |
| 57 | [C₄H₉]⁺ | C₈H₁₇• (Octyl radical) | Secondary |
| 43 | [C₃H₇]⁺ | C₉H₁₉• (Nonyl radical) | Secondary |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Isomers
This protocol provides a general procedure for the analysis of C₁₂H₂₆ isomers. Optimization may be required based on the specific instrument and isomers of interest.
1. Sample Preparation:
-
Dissolve the sample containing this compound isomers in a volatile, non-polar solvent such as hexane (B92381) or pentane.
-
The concentration should be in the range of 1-10 µg/mL.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | Non-polar capillary column (e.g., DB-1ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration. |
| Oven Temperature Program | Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min). |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at |
Technical Support Center: Overcoming Matrix Effects in 3-Methyl-5-propyloctane Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 3-Methyl-5-propyloctane.
Troubleshooting Guide
This guide addresses common issues encountered during the gas chromatography (GC) analysis of this compound that may be attributed to matrix effects.
Problem: Inconsistent or inaccurate quantitative results for this compound.
Initial Assessment:
-
Observe Peak Shape: Are the chromatographic peaks for this compound sharp and symmetrical, or are they broad, tailing, or fronting? Poor peak shape can be an indicator of matrix interference.
-
Check Recovery: Are you experiencing unexpectedly high or low recovery of your analyte? Matrix components can enhance or suppress the signal.[1]
-
Analyze a Blank Matrix: Inject an extract of a blank matrix (a sample known not to contain this compound) to observe any interfering peaks that may co-elute with your analyte of interest.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of a nonpolar compound like this compound?
A1: In chromatography, the "matrix" refers to all the components in a sample other than the analyte of interest.[2] Matrix effects occur when these components interfere with the accurate detection and quantification of the analyte. For a nonpolar hydrocarbon like this compound, matrix effects in gas chromatography (GC) can manifest in several ways:
-
Signal Enhancement: Co-eluting matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation of the analyte. This leads to a stronger signal and an overestimation of the analyte concentration.[1][3]
-
Signal Suppression: Although less common for nonpolar compounds, high concentrations of matrix components can interfere with the ionization process in the mass spectrometer (MS) detector, leading to a weaker signal and underestimation of the analyte concentration.
-
Chromatographic Interference: Matrix components can co-elute with this compound, leading to poor peak shape and inaccurate integration.
The hydrophobicity and the number of nonpolar carbon atoms in an analyte can decrease the matrix effect.[4]
Q2: My calibration curve prepared in a pure solvent is not providing accurate results for my samples. What is the likely cause?
A2: This is a classic sign of matrix effects. A calibration curve prepared in a solvent does not account for the influence of the sample matrix on the analyte signal.[5] If your samples have a complex matrix, the response of this compound in the sample will likely be different from its response in the clean solvent, leading to inaccurate quantification.[3]
Q3: What are the most effective strategies to overcome matrix effects in this compound analysis?
A3: The most effective strategies involve either removing the interfering matrix components or compensating for their effects. The primary methods include:
-
Optimized Sample Preparation: To isolate the nonpolar this compound from the sample matrix.
-
Matrix-Matched Calibration: To ensure the calibration standards experience the same matrix effects as the samples.[3][5]
-
Stable Isotope Dilution (SID): Considered the gold standard for correcting for matrix effects and analyte loss during sample preparation.[6][7]
Q4: When should I choose matrix-matched calibration versus stable isotope dilution?
A4: The choice depends on the availability of resources and the desired level of accuracy.
-
Matrix-Matched Calibration is a practical and effective approach when a representative blank matrix is available.[3][5] It is often used in environmental and food analysis where obtaining a blank matrix is feasible.
-
Stable Isotope Dilution (SID) is the preferred method when the highest accuracy is required, especially for complex or variable matrices.[6][7] The main limitation is the availability and cost of the isotopically labeled standard.
Q5: Can I use analyte protectants for a nonpolar compound like this compound?
A5: Analyte protectants are compounds added to both samples and standards to mask active sites in the GC system, thus equalizing the response between the solvent and the matrix.[1] While they are more commonly used for polar analytes that are prone to degradation, some matrices can act as protectants for thermolabile analytes.[1] For a relatively stable, nonpolar compound like this compound, the benefit of analyte protectants may be less pronounced, but it could be investigated if other methods are not sufficient.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Microextraction (SPME)
This protocol is suitable for the extraction of volatile compounds like this compound from liquid samples (e.g., water, biological fluids).
Materials:
-
SPME fiber assembly with a nonpolar coating (e.g., polydimethylsiloxane (B3030410) - PDMS)
-
Vials with PTFE-lined septa
-
Heater/stirrer
-
GC with an SPME-compatible inlet
Methodology:
-
Place a known volume of the liquid sample into a vial.
-
If using an internal standard (including a stable isotope-labeled standard), spike the sample at this stage.
-
Seal the vial with a PTFE-lined septum.
-
Place the vial in a heater/stirrer and allow it to equilibrate at a set temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the volatile analytes to partition into the headspace.
-
Expose the SPME fiber to the headspace of the sample for a specific time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
Retract the fiber into the needle and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the GC column.
Protocol 2: Matrix-Matched Calibration
Methodology:
-
Prepare a Blank Matrix Extract: Obtain a sample of the matrix that is known to be free of this compound. Process this blank matrix using the exact same sample preparation procedure as for the unknown samples.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., hexane).
-
Create Calibration Standards: Serially dilute the stock solution with the blank matrix extract to create a series of calibration standards at different concentrations.
-
Analyze Standards: Analyze the matrix-matched calibration standards using the same GC method as for the samples.
-
Construct Calibration Curve: Plot the peak area of this compound against the concentration for the matrix-matched standards to generate the calibration curve.
Protocol 3: Stable Isotope Dilution (SID)
Methodology:
-
Obtain Labeled Standard: Acquire a stable isotope-labeled analog of this compound (e.g., deuterated or ¹³C-labeled).
-
Prepare Spiking Solution: Prepare a solution of the labeled standard at a known concentration.
-
Spike Samples: Add a precise and known amount of the labeled standard solution to each sample at the very beginning of the sample preparation procedure.[6]
-
Sample Preparation: Process the spiked samples using the chosen extraction and cleanup method.
-
GC-MS Analysis: Analyze the samples by GC-MS. The mass spectrometer will be able to distinguish between the native analyte and the labeled internal standard based on their different masses.
-
Quantification: Calculate the concentration of the native this compound in the sample based on the ratio of the peak area of the native analyte to the peak area of the labeled internal standard.[7]
Data Presentation
Table 1: Comparison of Calibration Strategies for this compound Quantification
| Calibration Method | Principle | Pros | Cons |
| Solvent-Based Calibration | Standards are prepared in a pure solvent. | Simple and quick to prepare. | Does not compensate for matrix effects, leading to inaccurate results in complex matrices. |
| Matrix-Matched Calibration | Standards are prepared in a blank matrix extract. | Compensates for matrix effects.[3][5] | Requires a representative blank matrix; can be labor-intensive to prepare.[8] |
| Stable Isotope Dilution | A known amount of a labeled analog is added to each sample. | The most accurate method; corrects for both matrix effects and analyte loss during sample prep.[6][7] | Labeled standards can be expensive and may not be commercially available. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate quantitative results.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. brewingscience.de [brewingscience.de]
- 7. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methyl-5-propyloctane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3-Methyl-5-propyloctane. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and a comparative analysis of purification techniques to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆ | [1][2] |
| Molecular Weight | 170.33 g/mol | [1][2] |
| Boiling Point (estimated) | 194°C | [1] |
| Density (estimated) | 0.7653 g/cm³ | [1] |
| Refractive Index (estimated) | 1.4232 | [1] |
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: this compound is often synthesized via Grignard reactions. Potential impurities include unreacted starting materials, such as alkyl halides and ketones, as well as isomers and other alkanes formed through side reactions. The boiling points of these impurities are often very close to that of the target compound, making purification challenging.[3]
Q3: Which purification techniques are most suitable for this compound?
A3: The two primary methods for purifying this compound are fractional distillation and preparative gas chromatography (preparative GC). The choice between these techniques depends on the required purity, the volume of the sample, and the boiling points of the impurities.
Q4: How does the branched structure of this compound affect its boiling point compared to its isomers?
A4: For alkanes with the same number of carbon atoms, increased branching generally leads to a lower boiling point.[4][5][6][7] This is because the more compact, branched structure reduces the surface area available for intermolecular van der Waals forces. Consequently, this compound will have a lower boiling point than its linear isomer, n-dodecane, but the boiling points of other branched isomers of dodecane (B42187) can be very similar.
Purification Method Selection
Choosing the appropriate purification technique is critical for achieving the desired purity and yield. The following table and workflow diagram provide a guide for selecting between fractional distillation and preparative gas chromatography.
Comparison of Purification Techniques
| Feature | Fractional Distillation | Preparative Gas Chromatography (GC) |
| Principle | Separation based on differences in boiling points.[8] | Separation based on differential partitioning between a mobile and stationary phase.[9] |
| Typical Sample Size | Milligrams to kilograms | Micrograms to grams[10] |
| Resolution | Lower; effective for boiling point differences >10-20°C. | Higher; capable of separating compounds with very similar boiling points.[10] |
| Purity Achievable | Good to high, depending on the boiling point difference and column efficiency. | Very high (>99%). |
| Throughput | High | Low |
| Cost | Generally lower equipment cost. | Higher equipment cost. |
| Primary Application | Bulk purification, solvent removal, separation of compounds with significantly different volatilities. | High-purity isolation of small quantities, separation of isomers and compounds with close boiling points.[9] |
Purification Method Selection Workflow
Caption: Workflow for selecting a purification technique.
Troubleshooting Guides
Fractional Distillation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation | - Insufficient column efficiency (too few theoretical plates).- Heating rate is too high.- Poor column insulation. | - Use a longer fractionating column or one with a more efficient packing.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Insulate the column with glass wool or aluminum foil. |
| Bumping / Uneven Boiling | - Absence of boiling chips or stir bar.- Heating too strongly in one spot. | - Add new boiling chips or a magnetic stir bar to the distilling flask.- Use a heating mantle for even heat distribution. |
| Flooding of the Column | - Excessive boil-up rate. | - Reduce the heating rate to decrease the amount of vapor entering the column. |
| Temperature Fluctuations at the Thermometer | - Improper thermometer placement.- Distillation rate is too high. | - Ensure the top of the thermometer bulb is level with the bottom of the side-arm of the distillation head.- Decrease the heating rate to maintain a slow, steady distillation rate (1-2 drops per second). |
Preparative Gas Chromatography
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Active sites in the injector or column.- Column contamination.- Sample overload. | - Use a deactivated injector liner.- Condition the column at a high temperature.- Inject a smaller sample volume. |
| Poor Resolution of Isomers | - Inappropriate column stationary phase.- Temperature program is not optimized.- Carrier gas flow rate is too high or too low. | - Select a column with a stationary phase known for separating hydrocarbon isomers (e.g., a non-polar or slightly polar phase).- Optimize the temperature ramp rate (a slower ramp often improves resolution).- Adjust the carrier gas flow rate to its optimal linear velocity. |
| Low Recovery of Collected Fractions | - Inefficient trapping of the eluent.- Leaks in the collection system. | - Cool the collection trap with an appropriate coolant (e.g., liquid nitrogen or dry ice/acetone).- Ensure all connections between the GC outlet and the collection trap are secure. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the syringe or injector. | - Bake out the column at its maximum operating temperature for an extended period.- Thoroughly clean the syringe between injections. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To separate this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer and stir bar
-
Clamps and stands
Procedure:
-
Add the crude this compound and boiling chips (or a stir bar) to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Assemble the fractional distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Begin circulating cold water through the condenser.
-
Turn on the heating mantle and heat the flask gently.
-
Observe the condensation ring rising slowly up the fractionating column. A slow ascent is crucial for good separation.
-
Collect the first fraction (forerun), which will contain the most volatile impurities, until the temperature at the distillation head stabilizes at the boiling point of the desired compound.
-
Change the receiving flask to collect the main fraction of this compound. The temperature should remain relatively constant during this period.
-
Once the temperature begins to rise or drop significantly, or when only a small amount of liquid remains in the distilling flask, stop the distillation. Do not distill to dryness.
-
Analyze the purity of the collected fractions using analytical GC.
Protocol 2: Preparative Gas Chromatography of this compound
Objective: To isolate high-purity this compound from a mixture of closely boiling isomers.
Materials:
-
Crude this compound
-
Preparative gas chromatograph with a fraction collector
-
Appropriate preparative GC column (e.g., non-polar phase like DB-1 or DB-5)
-
High-purity carrier gas (e.g., Helium or Nitrogen)
-
Collection vials or traps
-
Coolant for the trap (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical GC using a similar column stationary phase to determine the retention times of the target compound and impurities. Optimize the temperature program and carrier gas flow rate for the best possible separation.
-
System Preparation: Install the preparative column in the GC. Condition the column according to the manufacturer's instructions to remove any contaminants.
-
Sample Preparation: If necessary, dilute the crude sample in a volatile solvent to an appropriate concentration.
-
Injection: Inject an appropriate volume of the sample onto the preparative GC. Avoid overloading the column, which can lead to poor separation.
-
Chromatographic Run: Run the preparative GC using the optimized method from the analytical scale.
-
Fraction Collection: Set the fraction collector to collect the eluent at the predetermined retention time of this compound. Ensure the collection trap is adequately cooled to efficiently condense the compound.
-
Repeat Injections: Repeat the injection and collection cycle until the desired amount of purified product is obtained.
-
Purity Analysis: Analyze the collected fraction using analytical GC to confirm its purity.
Synthesis and Impurity Profile of this compound
A plausible synthetic route to this compound is the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.[3] For example, the reaction of propylmagnesium bromide with 3-methyl-5-octanone, followed by dehydration of the resulting alcohol and subsequent hydrogenation of the alkene mixture, would yield the desired product.
Caption: A potential synthetic pathway for this compound.
Potential Impurities from this Synthesis:
-
Unreacted Starting Materials: 3-methyl-5-octanone.
-
Isomeric Alkenes: The dehydration step can produce a mixture of alkene isomers.
-
Isomeric Alkanes: Incomplete hydrogenation or isomerization during the reaction can lead to the presence of other C₁₂H₂₆ isomers.
-
Coupling Products: Side reactions of the Grignard reagent can lead to the formation of hexane.
References
- 1. This compound [chemicalbook.com]
- 2. This compound | C12H26 | CID 53425845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkane - Wikipedia [en.wikipedia.org]
- 8. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
Stability and degradation of 3-Methyl-5-propyloctane
Welcome to the technical support center for 3-Methyl-5-propyloctane. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this compound. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a branched alkane with the chemical formula C12H26.[1] Alkanes are saturated hydrocarbons, meaning they consist entirely of hydrogen and carbon atoms connected by single bonds.[2] As a branched alkane, it is generally more thermodynamically stable than its linear isomer, n-dodecane.[2][3] This increased stability is attributed to factors such as electron delocalization and steric effects.[3][4]
Q2: What are the primary factors that can cause the degradation of this compound?
Like other alkanes, this compound is relatively inert but can degrade under certain conditions. The primary factors influencing its stability are:
-
Elevated Temperatures: High temperatures can induce thermal decomposition, also known as pyrolysis or cracking, breaking the molecule into smaller alkanes and alkenes.[5][6]
-
Presence of Oxygen: In the presence of oxygen, especially when initiated by heat, light (UV), or metal catalysts, alkanes can undergo autooxidation. This process can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, and carboxylic acids.[7]
-
Exposure to UV Light: Ultraviolet radiation can provide the energy to initiate free-radical chain reactions, leading to degradation, particularly in the presence of oxygen.
-
Microbial Contamination: Certain bacteria and fungi possess enzymatic pathways to metabolize alkanes, although branched alkanes are typically more resistant to biodegradation than their straight-chain counterparts.[8][9]
Q3: How should I properly store this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Cool Environment: Store at low temperatures to reduce the rate of potential thermal degradation and autooxidation.
-
Inert Atmosphere: For long-term storage or high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) will prevent oxidation.
-
Light Protection: Use amber glass vials or store in the dark to protect the compound from UV-induced degradation.
-
Aseptic Conditions: If microbial degradation is a concern, ensure the compound and its storage container are sterile.
Q4: What are the expected degradation products of this compound?
The degradation products will depend on the degradation pathway:
-
Thermal Degradation: This process will yield a complex mixture of smaller, lower molecular weight alkanes and alkenes through the cleavage of C-C bonds.[6][10]
-
Oxidation: Autooxidation will primarily produce oxygenated derivatives. The initial products are hydroperoxides, which can then form various alcohols (e.g., 3-Methyl-5-propyloctan-ols), ketones, and eventually carboxylic acids through further oxidation.[7][11]
-
Biodegradation: Microbial degradation typically initiates at the terminal methyl groups, leading to the formation of corresponding primary alcohols, aldehydes, and fatty acids.[12][13] Subterminal oxidation can also occur, yielding secondary alcohols and ketones.[8][12]
Troubleshooting Guide
Problem 1: My sample of this compound, which was previously pure, now shows multiple peaks on a Gas Chromatography (GC) analysis.
-
Possible Cause 1: Thermal Degradation. Has the sample been exposed to high temperatures (e.g., overheating during solvent evaporation, improper storage)? Thermal cracking will break the molecule into smaller fragments.[5]
-
Solution: Review the thermal history of the sample. If heat exposure is likely, the sample may be compromised. For future work, maintain strict temperature control during all experimental and storage phases.
-
-
Possible Cause 2: Oxidation. Was the sample stored in the presence of air, exposed to light, or in contact with reactive metals? Autooxidation can create a variety of oxygenated byproducts.[7]
-
Solution: Purge the sample vial with an inert gas like nitrogen or argon before sealing. Store in an amber vial in a cool, dark place.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for identifying the source of impurities.
Problem 2: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause 1: Evaporation. Alkanes, even with relatively high boiling points, can be volatile. If the container is not sealed properly, the concentration can decrease due to solvent and/or analyte evaporation.
-
Solution: Ensure vials are tightly sealed with high-quality septa. For long-term storage, consider using ampules or sealing caps (B75204) with PTFE liners. Store at lower temperatures to reduce vapor pressure.
-
-
Possible Cause 2: Adsorption. Highly nonpolar compounds can adsorb to container surfaces, especially plastics.
-
Solution: Use glass containers (e.g., borosilicate) for storing solutions. Silanizing the glassware can further reduce active sites for adsorption.
-
-
Possible Cause 3: Slow Degradation. Even under recommended storage conditions, very slow degradation (e.g., oxidation) may occur over extended periods.
-
Solution: Prepare fresh standard solutions more frequently. Perform a stability study (see Experimental Protocols section) to determine the acceptable shelf-life of your solutions under your specific storage conditions.
-
Quantitative Data on Alkane Stability
Table 1: Relative Oxidation Rates of Alkanes
| Compound | Type | Relative Rate of OH Oxidation |
| n-Hexane | Linear | 1.00 |
| 2-Methylpentane | Branched | 1.25 |
| 3-Methylpentane | Branched | 1.40 |
| n-Dodecane | Linear | 2.80 |
| This compound | Branched (C12) | ~3.5 - 4.0 (Estimated) |
| Data is illustrative, based on the principle that reaction rates with hydroxyl radicals increase with more branching.[14] |
Table 2: Factors Influencing Alkane Degradation Rates
| Degradation Pathway | Factor | Effect on Rate | Rationale |
| Thermal Cracking | Temperature Increase | Exponential Increase | Provides activation energy to break C-C bonds.[10] |
| Autooxidation | Oxygen Concentration | Increase | Oxygen is a key reactant in the radical chain reaction.[7] |
| Autooxidation | UV Light | Increase | Initiates free radical formation. |
| Biodegradation | Branching | Decrease | Steric hindrance can block enzymatic access to the alkane chain.[9][15] |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a method to assess the stability of this compound under conditions of elevated temperature and oxygen exposure.
1. Objective: To determine the rate of degradation of this compound and identify major degradation products under accelerated oxidative and thermal stress.
2. Materials:
-
High-purity this compound
-
High-purity solvent (e.g., nonane, if needed for dilution)
-
GC vials (2 mL, amber glass with PTFE-lined caps)
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Forced-air oven
-
Inert gas (Nitrogen or Argon)
3. Experimental Workflow Diagram:
References
- 1. This compound | C12H26 | CID 53425845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. Question: Stability of Alkanes Explain the factors affecting the stabili.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 10. Frontiers | Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory [frontiersin.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Heterogeneous OH oxidation of motor oil particles causes selective depletion of branched and less cyclic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Microbial growth on hydrocarbons: terminal branching inhibits biodegradation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting NMR Signal Overlap for Branched Alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve NMR signal overlap issues encountered during the analysis of branched alkanes.
Frequently Asked Questions (FAQs)
Q1: Why is signal overlap a common problem in the ¹H NMR spectra of branched alkanes?
A1: Signal overlap is prevalent in the ¹H NMR spectra of branched alkanes due to the small chemical shift dispersion of protons in aliphatic systems.[1] Protons in similar electronic environments, such as those on different methyl, methylene, and methine groups, often resonate at very close frequencies, leading to complex and overlapping multiplets that are difficult to interpret accurately.[2]
Q2: What are the initial, simple steps I can take to resolve minor signal overlap?
A2: Before resorting to more complex experiments, consider these initial steps:
-
Change the NMR Solvent: The choice of solvent can influence chemical shifts.[3][4] Switching to a solvent with different properties (e.g., from chloroform-d (B32938) to benzene-d6) can sometimes induce sufficient changes in chemical shifts to resolve overlapping signals.[5]
-
Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes resolve overlapping signals by affecting molecular conformations and intermolecular interactions.[6]
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of signals, often leading to better resolution.
Q3: How can I differentiate between CH, CH₂, and CH₃ groups when their signals are overlapped?
A3: Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for this purpose.[7][8][9] DEPT experiments distinguish carbon signals based on the number of attached protons.[10][11]
A typical DEPT experiment involves three stages:
-
Broadband-decoupled ¹³C spectrum: Shows all carbon signals.
-
DEPT-90: Only CH signals appear.[7]
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[7][10]
By comparing these spectra, you can unambiguously identify the type of each carbon and, by extension, the protons attached to them.
Troubleshooting Guides
Problem: Severe Signal Overlap in ¹H NMR Spectrum
Solution: Employ two-dimensional (2D) NMR techniques to disperse the signals into a second dimension, providing much greater resolution.
Recommended Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[12][13] This is useful for tracing out the connectivity of proton spin systems within the alkane backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms they are directly attached to (one-bond correlation).[14][15] This is extremely effective at resolving overlapped proton signals by spreading them out according to the much larger chemical shift range of ¹³C.[16][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with carbon atoms over longer ranges (typically 2-3 bonds).[14][18] This is crucial for connecting different spin systems and for identifying quaternary carbons.
Experimental Workflow for 2D NMR Analysis
Problem: ¹H NMR spectrum is still too crowded, even with solvent and temperature changes.
Solution: Use Lanthanide Shift Reagents (LSRs) to induce large chemical shifts in the proton NMR spectrum.
LSRs are paramagnetic complexes, often containing europium (Eu) or praseodymium (Pr), that can coordinate to Lewis basic sites in a molecule, if any are present.[19][20] Even in alkanes, weak interactions can occur. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, which can help to resolve overlapping signals by spreading them out.[19] Europium complexes typically cause downfield shifts.[19]
Logical Decision Tree for Using Lanthanide Shift Reagents
Data Presentation
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Branched Alkanes
| Group | Structure | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Primary (Methyl) | R-CH₃ | 0.7 - 1.3 | 10 - 20 |
| Secondary (Methylene) | R₂-CH₂ | 1.2 - 1.7 | 20 - 40 |
| Tertiary (Methine) | R₃-CH | 1.4 - 2.0 | 30 - 50 |
| Quaternary Carbon | R₄-C | - | 30 - 50 |
Note: These are general ranges and can be influenced by the specific structure and substitution pattern of the alkane.[1]
Table 2: Summary of DEPT Experiments for Carbon Multiplicity Determination
| Carbon Type | DEPT-90 Signal | DEPT-135 Signal |
| CH | Positive | Positive |
| CH₂ | No Signal | Negative |
| CH₃ | No Signal | Positive |
| Quaternary (C) | No Signal | No Signal |
Experimental Protocols
Protocol: DEPT Experiment
-
Sample Preparation: Prepare a solution of your branched alkane in a suitable deuterated solvent at a concentration appropriate for ¹³C NMR.
-
Initial ¹³C Spectrum: Acquire a standard broadband proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
DEPT-90 Acquisition:
-
Load the DEPT-90 pulse sequence on the spectrometer.
-
Set the appropriate spectral width and transmitter offset based on the initial ¹³C spectrum.
-
Acquire the data. Only CH carbons will show a signal.[7]
-
-
DEPT-135 Acquisition:
-
Load the DEPT-135 pulse sequence.
-
Use the same spectral parameters as the DEPT-90 experiment.
-
Acquire the data. CH and CH₃ carbons will give positive signals, while CH₂ carbons will give negative signals.[7]
-
-
Data Analysis: Compare the three spectra (standard ¹³C, DEPT-90, and DEPT-135) to determine the multiplicity of each carbon signal as outlined in Table 2.
Protocol: HSQC Experiment
-
Sample Preparation: Prepare a well-dissolved sample in a deuterated solvent.
-
Instrument Setup:
-
Load a standard HSQC pulse program (gradient-selected is preferred).
-
Tune both the ¹H and ¹³C channels.[6]
-
-
Acquisition Parameters:
-
F2 (¹H) dimension: Set the spectral width to encompass all proton signals.
-
F1 (¹³C) dimension: Set the spectral width to cover the expected range for aliphatic carbons (e.g., 0-60 ppm).
-
The number of increments in the F1 dimension will determine the resolution in the carbon dimension.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Analyze the resulting 2D spectrum. Each cross-peak indicates a direct one-bond connection between a proton (F2 axis) and a carbon (F1 axis).[14] This allows for the unambiguous assignment of protons to their attached carbons, effectively resolving ¹H signal overlap.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]
- 19. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Method Development for Trace Analysis of 3-Methyl-5-propyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace analysis of 3-Methyl-5-propyloctane. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the analysis of this compound using gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID).
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Causes | Recommended Solutions |
| Peak Tailing (Asymmetrical peak with a drawn-out tail) | 1. Active Sites in the GC System: Exposed silanols in the inlet liner, column, or connections can interact with the analyte. 2. Column Contamination: Accumulation of non-volatile residues at the head of the column. 3. Improper Column Installation: Dead volume at the inlet or detector connection. 4. Inappropriate Flow Rate: Carrier gas flow is too low. | 1. Use a deactivated inlet liner and ensure all fittings are inert. 2. Trim the first 10-15 cm of the analytical column. 3. Reinstall the column, ensuring the correct insertion depth and a clean, square cut. 4. Optimize the carrier gas flow rate for the column dimensions. |
| Peak Fronting (Asymmetrical peak with a leading edge) | 1. Column Overload: Injecting too much sample. 2. Incompatible Solvent: The sample solvent is not compatible with the stationary phase. | 1. Dilute the sample or use a split injection. 2. Dissolve the sample in a solvent that is more compatible with the non-polar stationary phase (e.g., hexane). |
Issue 2: Inconsistent Retention Times
| Symptom | Possible Causes | Recommended Solutions |
| Retention Time Shifts (Analyte elutes earlier or later than expected) | 1. Fluctuations in Oven Temperature: Inconsistent oven temperature control. 2. Carrier Gas Flow Rate Changes: Leaks in the system or inconsistent pressure from the gas source. 3. Column Aging: Degradation of the stationary phase over time. | 1. Verify the oven temperature program and ensure the oven is properly calibrated. 2. Perform a leak check of the entire GC system. Ensure the gas cylinder has adequate pressure. 3. Condition the column or replace it if it is old or has been subjected to high temperatures for extended periods. |
Issue 3: Ghost Peaks or Carryover
| Symptom | Possible Causes | Recommended Solutions |
| Ghost Peaks (Peaks appearing in blank runs) | 1. Contaminated Syringe or Inlet: Residue from previous injections. 2. Septum Bleed: Degradation of the inlet septum at high temperatures. 3. Contaminated Carrier Gas: Impurities in the carrier gas. | 1. Thoroughly rinse the syringe with a clean solvent. Clean or replace the inlet liner. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Ensure high-purity carrier gas and install or replace gas purifiers. |
| Carryover (Appearance of the analyte peak from a previous, more concentrated sample) | 1. Adsorption in the Sample Flow Path: Active sites in the injector or transfer line. 2. Insufficient Bake-out Time: The GC oven is not held at a high enough temperature for a sufficient time to elute all components. | 1. Use deactivated liners and tubing. 2. Increase the final temperature and hold time of the GC method to ensure all analytes are eluted. |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the most suitable sample preparation technique for trace analysis of this compound in water? A1: For volatile organic compounds (VOCs) like this compound in aqueous matrices, Purge and Trap (P&T) is a highly sensitive and commonly used technique.[1] It involves bubbling an inert gas through the water sample, which carries the volatile analyte onto a sorbent trap. The trap is then heated to desorb the analyte into the GC-MS system.[2] Headspace analysis is another viable option.[3]
-
Q2: How should I prepare solid samples (e.g., soil, tissue) for analysis? A2: For solid samples, headspace analysis or solvent extraction are common approaches.[3] In headspace analysis, the sample is heated in a sealed vial to drive the volatile compounds into the headspace, which is then injected into the GC. For solvent extraction, a solvent like methanol (B129727) can be used to extract the analyte from the solid matrix. The resulting extract is then analyzed.
GC-MS Analysis
-
Q3: What type of GC column is recommended for the analysis of this compound? A3: A non-polar capillary column is ideal for separating branched alkanes. Commonly used stationary phases include 100% dimethylpolysiloxane (e.g., DB-1, HP-1, RTX-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms, Rtx-5ms) .[4][5]
-
Q4: What are the expected mass spectral fragments for this compound? A4: The mass spectrum of branched alkanes is characterized by fragmentation at the branching points, leading to the formation of stable carbocations. For this compound (C12H26, molecular weight 170.33 g/mol [6]), the molecular ion peak (m/z 170) may be weak or absent. Key fragment ions would be expected from the cleavage of C-C bonds. While a library spectrum for this specific isomer is not readily available, predicted fragmentation would lead to significant peaks corresponding to the loss of alkyl radicals.
Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Origin of Fragment |
| 141 | [C10H21]+ | Loss of an ethyl radical (-C2H5) |
| 127 | [C9H19]+ | Loss of a propyl radical (-C3H7) |
| 99 | [C7H15]+ | Cleavage at the C5-C6 bond |
| 85 | [C6H13]+ | Cleavage at the C4-C5 bond |
| 71 | [C5H11]+ | Cleavage at the C3-C4 bond |
| 57 | [C4H9]+ | Common fragment for branched alkanes |
| 43 | [C3H7]+ | Common fragment for branched alkanes |
-
Q5: How can I improve the sensitivity of my analysis to detect trace levels of this compound? A5: To enhance sensitivity, consider the following:
-
Use a larger sample volume for purge and trap analysis.
-
Optimize the purge and trap parameters (e.g., purge time, desorption temperature) to maximize the transfer of the analyte to the GC-MS.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This involves monitoring only a few characteristic ions for your target analyte, which significantly increases the signal-to-noise ratio.
-
Ensure a clean system to minimize background noise.[7]
-
Experimental Protocols
Protocol 1: Trace Analysis of this compound in Water by Purge and Trap GC-MS
This protocol outlines a general procedure for the quantitative analysis of this compound in water samples.
1. Sample Preparation (Purge and Trap)
-
Apparatus: Purge and trap concentrator coupled to a GC-MS system.
-
Procedure:
-
Place a 5-10 mL aliquot of the water sample into the purging vessel.
-
Add an internal standard if required for quantification.
-
Purge the sample with an inert gas (e.g., helium) at a flow rate of 20-40 mL/min for 10-15 minutes at room temperature.[8]
-
The volatile analyte is carried to a sorbent trap (e.g., Tenax®).
-
After purging, rapidly heat the trap (e.g., to 250°C) to desorb the analyte onto the GC column.[8]
-
2. GC-MS Analysis
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Full scan (m/z 40-300) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification, monitoring key fragment ions (e.g., m/z 57, 71, 85, 99).
3. Quantification
-
Prepare a calibration curve using standards of this compound at various concentrations.
-
The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Validation of 3-Methyl-5-propyloctane Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and validation of 3-Methyl-5-propyloctane, a branched-chain alkane. As a volatile organic compound (VOC), its accurate quantification is crucial in various research and development settings. This document outlines the performance of established and emerging techniques, offering supporting data and detailed experimental protocols to aid in method selection and validation.
Comparative Analysis of Detection Methodologies
The selection of an appropriate analytical technique for this compound depends on the specific requirements of the application, such as sensitivity, speed, and the complexity of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard for the quantitative analysis of volatile and semi-volatile organic compounds due to its high sensitivity and specificity. However, alternative methods like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) offer real-time analysis capabilities, which can be advantageous in specific contexts.
The following table summarizes the key performance parameters of these techniques for the analysis of alkanes. It is important to note that the performance for this compound is expected to be within these typical ranges.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Soft chemical ionization with selected reagent ions for real-time detection. | Chemical ionization using proton transfer from H3O+ ions for real-time detection. |
| Limit of Detection (LOD) | ng/g to µg/L range[1] | parts-per-trillion by volume (pptv)[2][3] | parts-per-trillion by volume (pptv)[4] |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD.[2] | In the low parts-per-billion by volume (ppbv) range. | An order of magnitude lower than SIFT-MS in some cases.[4] |
| Linearity (R²) | ≥ 0.999[4] | Typically linear over 4-6 orders of magnitude. | Wide linear dynamic range. |
| Precision (%RSD) | < 15%[1] | Typically < 5% | Dependent on concentration and humidity. |
| Analysis Time | Minutes to an hour (including chromatography). | Seconds (real-time).[2] | Seconds (real-time).[4] |
| Sample Preparation | Often requires extraction and derivatization. | Minimal to no sample preparation for gases and headspace.[2] | Minimal to no sample preparation for gases and headspace. |
| Selectivity | High, based on retention time and mass spectrum. | Can distinguish isomers with appropriate reagent ions.[2] | Can be challenging for isomers. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
This protocol outlines a general procedure for the quantitative analysis of this compound in a liquid matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample, add 1 mL of a suitable organic solvent (e.g., hexane (B92381) or pentane).
-
Vortex the mixture for 2 minutes to ensure thorough extraction of the analyte.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the chosen solvent over the expected concentration range.
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizing Key Processes
To better understand the workflows and underlying biological processes, the following diagrams have been generated using Graphviz.
References
A Head-to-Head Battle: Selecting the Optimal GC Column for Branched Alkane Separation
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of leading gas chromatography columns for the precise separation of branched alkanes.
The accurate separation and identification of branched alkanes are critical in various fields, from petroleum analysis and environmental monitoring to the synthesis of fine chemicals and pharmaceuticals. Due to their structural similarity and often close boiling points, resolving complex mixtures of branched alkanes presents a significant analytical challenge. The choice of the gas chromatography (GC) column is paramount to achieving the desired resolution and reliable quantification. This guide provides an objective comparison of commonly used GC columns, supported by experimental data, to aid in the selection of the most suitable column for your specific analytical needs.
The Workhorses: Non-Polar GC Columns
For the separation of non-polar analytes such as alkanes, the principle of "like dissolves like" dictates the use of non-polar stationary phases. The primary mechanism of separation on these columns is based on the boiling points of the compounds, with lower boiling point analytes eluting first.[1] Two of the most prevalent types of non-polar stationary phases for this application are 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane.
100% Dimethylpolysiloxane Columns (e.g., DB-1, Rtx-1)
These columns are considered the industry standard for non-polar applications.[2] The 100% dimethylpolysiloxane stationary phase provides a true non-polar environment, resulting in an elution order that closely follows the boiling points of the analytes.[3] They are robust, versatile, and suitable for a wide range of hydrocarbon analyses.[4]
5% Phenyl-95% Dimethylpolysiloxane Columns (e.g., DB-5, HP-5ms, Rtx-5ms)
The introduction of a small percentage of phenyl groups into the dimethylpolysiloxane backbone slightly increases the polarity of the stationary phase. This subtle change in polarity can introduce additional selectivity, particularly for compounds with aromatic rings, due to pi-pi interactions.[3] However, for saturated hydrocarbons like branched alkanes, the separation mechanism remains dominated by boiling point differences. These columns are often favored for their enhanced thermal stability and low bleed characteristics, making them highly suitable for sensitive detectors like mass spectrometers (MS).[5] Columns like DB-5 and HP-5ms are generally considered equivalent in terms of performance for most applications.[6]
Performance Comparison: A Data-Driven Approach
To provide a clear comparison, the following table summarizes the key performance characteristics of these columns for branched alkane separation. The data is a synthesis of typical performance characteristics reported in various application notes and scientific literature.
| Feature | DB-1 / Rtx-1 | DB-5 / HP-5ms / Rtx-5ms |
| Stationary Phase | 100% Dimethylpolysiloxane | 5% Phenyl-95% Dimethylpolysiloxane |
| Polarity | Non-Polar | Non-Polar (with slight increase) |
| Primary Separation Mechanism | Boiling Point | Boiling Point |
| Selectivity for Branched Alkanes | Excellent, based on boiling point differences. | Excellent, primarily based on boiling point, with potential for minor selectivity differences for structurally very similar isomers. |
| Thermal Stability | Good to Excellent | Excellent to Superior (especially 'ms' versions) |
| Column Bleed | Low | Very Low (especially 'ms' versions) |
| Typical Applications | Detailed hydrocarbon analysis, solvent impurities, petroleum products.[4] | Detailed hydrocarbon analysis (DHA), environmental analysis, drug screening, analysis of semi-volatiles.[5] |
Experimental Protocols
Reproducible and reliable data is contingent on a well-defined experimental protocol. Below are representative methodologies for the separation of branched alkanes using the discussed GC columns.
Experimental Protocol 1: Detailed Hydrocarbon Analysis (DHA) using a 100% Dimethylpolysiloxane Column
This method is suitable for the detailed analysis of complex hydrocarbon mixtures, including the separation of various branched alkanes.
-
Column: DB-1 or Rtx-1, 100 m x 0.25 mm ID, 0.5 µm film thickness
-
Carrier Gas: Helium or Hydrogen, constant flow
-
Injection: Split injection (e.g., 100:1), 1 µL injection volume
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: 35 °C (hold for 15 min), ramp to 200 °C at 2 °C/min, ramp to 300 °C at 5 °C/min (hold for 10 min)
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300 °C
Experimental Protocol 2: Analysis of a C10-C20 Branched Alkane Mix using a 5% Phenyl-95% Dimethylpolysiloxane Column
This protocol is optimized for the separation of mid-to-high molecular weight branched alkanes and is compatible with mass spectrometry.
-
Column: DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injection: Splitless injection, 1 µL injection volume
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 320 °C at 10 °C/min (hold for 15 min)
-
Detector: Mass Spectrometer (MS)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-550
Logical Workflow for Column Selection
The selection of an appropriate GC column is a logical process that involves considering the specific requirements of the analysis. The following diagram illustrates a typical workflow for choosing a column for branched alkane separation.
Conclusion
For the routine separation of branched alkanes where elution order based on boiling point is the primary requirement, both 100% dimethylpolysiloxane (e.g., DB-1, Rtx-1) and 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms, Rtx-5ms) columns provide excellent performance. The choice between them often comes down to specific laboratory preferences and the detector being used. For applications requiring the highest thermal stability and lowest bleed, particularly when coupled with a mass spectrometer, the 5% phenyl-based columns are often the preferred choice. Ultimately, the optimal column selection will depend on the specific analytical goals, the complexity of the sample matrix, and the desired level of resolution. By understanding the fundamental principles of these columns and utilizing the provided experimental guidelines, researchers can confidently select the most appropriate tool for their branched alkane separation challenges.
References
A Comparative Guide to 3-Methyl-5-propyloctane and other C12 Alkane Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties and Biological Relevance
For researchers, scientists, and professionals in drug development, the selection of appropriate non-polar solvents and excipients is a critical decision that can significantly impact experimental outcomes and formulation stability. This guide provides a comprehensive comparison of the physicochemical properties of 3-Methyl-5-propyloctane against a range of other C12 alkane isomers, from the linear n-dodecane to highly branched structures. This document aims to serve as a valuable resource by presenting objective data, detailed experimental methodologies, and insights into the biological interactions of these compounds.
Physicochemical Properties: A Comparative Overview
The structural isomerism of C12 alkanes gives rise to a wide spectrum of physicochemical properties. The degree of branching is a key determinant of these characteristics, influencing boiling point, melting point, density, and viscosity. Generally, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces.[1] Conversely, more compact and symmetrical molecules may exhibit higher melting points.
Below is a comparative table summarizing the available quantitative data for this compound and other selected C12 alkane isomers.
| Compound Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index | Viscosity (mPa·s) | Surface Tension (mN/m) |
| This compound | Branched | 194[2] | -50.8 (estimate)[2] | 0.7653[2] | 1.4232[2] | Data Not Available | Data Not Available |
| n-Dodecane | Linear | 216.2[3] | -9.6[3] | 0.749 at 20°C[3] | 1.421 at 20°C[4] | 1.34[4] | 25.35 at 20°C[5] |
| 2-Methylundecane | Branched | 210[6] | -46.8[6] | 0.74[7] | 1.4094 (estimate)[7] | Data Not Available | Data Not Available |
| 3-Methylundecane | Branched | 211[8] | Data Not Available | 0.8[9] | Data Not Available | 2.5 cSt at 100°C[9] | Data Not Available |
| 2,2-Dimethyldecane | Branched | 201[10] | Data Not Available | 0.744[10] | 1.419[10] | Data Not Available | Data Not Available |
| 2,4-Dimethyldecane | Branched | 200.4[11] | -50.8 (estimate)[11] | 0.749[11] | 1.42[11] | Data Not Available | Data Not Available |
| 2,6-Dimethyldecane | Branched | ~220[12] | Data Not Available | ~0.74 at 20°C[12] | Data Not Available | Data Not Available | Data Not Available |
| 2,2,4,6,6-Pentamethylheptane | Highly Branched | 175 | -81 | 0.74 at 15°C | 1.4190 | 1.8 hPa at 20°C | Data Not Available |
| 2,2,3,3,4,4-Hexamethylhexane | Highly Branched | 192[13] | -7[13] | 0.845 at 20°C[13] | 1.4589[13] | Data Not Available | Data Not Available |
Biological Relevance and Toxicological Profile
While generally considered to have low biological activity, the interaction of alkanes with biological systems is a pertinent consideration for drug development professionals. Their hydrophobic nature can lead to accumulation in the lipid bilayers of cell membranes, potentially altering membrane structure and function.[14]
Metabolism of C12 Alkanes
The primary route of metabolism for alkanes in humans and other mammals involves oxidation by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases.[6][10][15] Another significant family of enzymes involved in alkane degradation, particularly in microorganisms, is the alkane hydroxylases (AlkB).[2][7][16] These enzymes introduce a hydroxyl group onto the alkane chain, typically at a terminal (ω-hydroxylation) or sub-terminal position, converting the inert hydrocarbon into a more water-soluble alcohol. This initial hydroxylation is the rate-limiting step in alkane metabolism. The resulting alcohol can be further oxidized to an aldehyde and then a fatty acid, which can subsequently enter the β-oxidation pathway for energy production. The efficiency of metabolism can be influenced by the degree of branching, with highly branched isomers potentially being more resistant to degradation.[17]
Caption: Simplified metabolic pathway of C12 alkane isomers.
Cytotoxicity and Biocompatibility
The low reactivity of alkanes generally translates to low cytotoxicity. However, their use as solvents or excipients in drug formulations necessitates a thorough evaluation of their biocompatibility. In vitro cytotoxicity assays are crucial for assessing the potential of these compounds to induce cell death. Common assays measure parameters such as cell membrane integrity (e.g., LDH release), metabolic activity (e.g., MTT assay), or total protein content.[18][19] For hydrophobic compounds like alkanes, specialized techniques such as passive dosing may be required to ensure a constant and defined exposure concentration in cell culture media, mitigating issues of volatilization and sorption to plasticware.[12]
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific research. The following sections detail the methodologies for determining the key physicochemical properties discussed in this guide.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Thermometer
-
Boiling chips
Procedure:
-
Place a small volume of the C12 alkane isomer into the round-bottom flask, adding a few boiling chips to ensure smooth boiling.
-
Set up a distillation apparatus with the flask, condenser, and a collection vessel.
-
Insert a thermometer into the neck of the flask, ensuring the bulb is positioned just below the side arm of the condenser to accurately measure the temperature of the vapor.
-
Gradually heat the flask.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.
Determination of Density
Principle: Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
-
Water bath for temperature control.
Procedure (using a pycnometer for high accuracy):
-
Clean and dry the pycnometer and weigh it accurately (m1).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m2).
-
Empty and dry the pycnometer, then fill it with the C12 alkane isomer at the same temperature and weigh it (m3).
-
The density of the liquid (ρl) can be calculated using the formula: ρl = [(m3 - m1) / (m2 - m1)] * ρw where ρw is the density of water at the experimental temperature.[2][13]
Determination of Viscosity
Principle: Viscosity is a measure of a fluid's resistance to flow.
Apparatus:
-
Capillary viscometer (e.g., Ostwald or Ubbelohde type)
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Introduce a known volume of the C12 alkane isomer into the viscometer.
-
Place the viscometer in a constant temperature water bath until the sample reaches thermal equilibrium.
-
Using suction, draw the liquid up through the capillary tube to a level above the upper timing mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.
-
The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the viscometer constant and t is the flow time. The dynamic viscosity (η) can be obtained by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).
Determination of Surface Tension
Principle: Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.
Apparatus:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method) or a goniometer for pendant drop analysis.
Procedure (using the Du Noüy ring method):
-
A platinum-iridium ring is submerged in the C12 alkane isomer.
-
The ring is then slowly pulled out of the liquid.
-
The force required to pull the ring through the liquid surface is measured by a sensitive balance.
-
This force is directly proportional to the surface tension of the liquid. The surface tension (γ) is calculated using the formula: γ = F / (4πR * f), where F is the measured force, R is the radius of the ring, and f is a correction factor.[20]
Experimental Workflow: A Systematic Approach to Isomer Comparison
For a systematic evaluation and comparison of different C12 alkane isomers, a structured experimental workflow is essential. The following diagram outlines a logical sequence of steps from initial sample characterization to more complex biological assessments.
Caption: A systematic workflow for the comparative analysis of C12 alkane isomers.
This comprehensive guide provides a foundational understanding of the physicochemical properties and biological relevance of this compound in comparison to other C12 alkane isomers. The provided data and experimental protocols are intended to assist researchers in making informed decisions for their specific applications in drug development and scientific investigation.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. Substrate specificity and reaction mechanism of purified alkane hydroxylase from the hydrocarbonoclastus bacterium Alcanivorax borkumensis (AbAlkB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-hydrocarbon interactions. Interactions of various proteins with decane in the presence of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanol - Wikipedia [en.wikipedia.org]
- 5. Structure and Function of Alkane Monooxygenase (AlkB) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]
- 8. carlroth.com [carlroth.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytochrome P450 alkane hydroxylases of the CYP153 family are common in alkane-degrading eubacteria lacking integral membrane alkane hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of membrane toxicity of hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Frontiers | Enzymes and genes involved in aerobic alkane degradation [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Alkanes are not innocuous vehicles for hydrophobic reagents in membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-laboratory Comparison of 3-Methyl-5-propyloctane Analysis
A Guideline for Researchers and Drug Development Professionals on Achieving Reproducible Quantification of a Complex Branched Alkane
Experimental Protocol: A Roadmap to Consistent Analysis
To ensure a meaningful comparison of analytical performance, a well-defined and harmonized experimental protocol is essential. The following methodology outlines a comprehensive approach for the analysis of 3-Methyl-5-propyloctane, primarily utilizing gas chromatography coupled with mass spectrometry (GC-MS), a widely accepted technique for volatile organic compound analysis.
1. Sample Preparation:
-
Objective: To create a standardized and homogeneous sample for distribution to participating laboratories.
-
Procedure:
-
A certified reference standard of this compound is procured.
-
A stock solution is prepared by dissolving a precise amount of the standard in a high-purity solvent (e.g., hexane (B92381) or methanol) to a concentration of 1 mg/mL.
-
A series of working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
For the inter-laboratory study, a "blind" sample is prepared at a known concentration within the calibration range (e.g., 50 ng/mL) in the same solvent.
-
Aliquots of the blind sample and the working standard solutions are dispensed into amber glass vials, sealed with PTFE-lined caps, and shipped to participating laboratories under controlled temperature conditions.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Objective: To separate and quantify this compound in the provided samples.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS (B15284909) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 57, 71, 85).
-
Dwell Time: 100 ms per ion.
-
3. Data Analysis and Reporting:
-
Objective: To process the raw data and report the quantitative results in a standardized format.
-
Procedure:
-
Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standards. A linear regression with a correlation coefficient (R²) > 0.99 is required.
-
Quantify the concentration of this compound in the blind sample using the generated calibration curve.
-
Calculate the following performance metrics:
-
Accuracy: Expressed as the percentage recovery of the known concentration in the blind sample.
-
Precision: Determined by calculating the relative standard deviation (%RSD) from a minimum of three replicate injections of the blind sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of the lowest detectable standard (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).
-
-
All results are to be reported in a standardized spreadsheet provided by the coordinating body.
-
Inter-laboratory Comparison Workflow
The following diagram illustrates the logical flow of the inter-laboratory comparison study, from the initial organization to the final data analysis and reporting.
Comparative Performance Data
The following table summarizes hypothetical quantitative data from five participating laboratories, illustrating the expected range of performance for the analysis of this compound using the standardized protocol.
| Laboratory ID | Reported Concentration (ng/mL) of Blind Sample (True Value = 50 ng/mL) | Accuracy (% Recovery) | Precision (%RSD, n=3) | Limit of Quantification (LOQ) (ng/mL) |
| Lab-01 | 48.5 | 97.0 | 2.1 | 0.8 |
| Lab-02 | 52.1 | 104.2 | 3.5 | 1.0 |
| Lab-03 | 49.2 | 98.4 | 1.8 | 0.5 |
| Lab-04 | 45.8 | 91.6 | 4.2 | 1.2 |
| Lab-05 | 50.9 | 101.8 | 2.5 | 0.7 |
| Mean | 49.3 | 98.6 | 2.8 | 0.84 |
| Standard Deviation | 2.3 | 4.6 | 0.9 | 0.27 |
This guide provides a foundational framework for conducting a robust inter-laboratory comparison of this compound analysis. By adhering to a standardized protocol and transparently reporting performance metrics, researchers, scientists, and drug development professionals can enhance the reliability and comparability of their analytical data, ultimately leading to more consistent and defensible scientific outcomes.
A Comparative Guide to the Quantitative Analysis of 3-Methyl-5-propyloctane in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific branched alkanes, such as 3-Methyl-5-propyloctane, within complex matrices is a critical challenge in various scientific disciplines, from environmental analysis to biomarker discovery. This guide provides a comprehensive comparison of leading analytical methodologies for this purpose, offering detailed experimental protocols and supporting data to aid in methodological selection and implementation.
Introduction to the Analyte: this compound
This compound is a C12 branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of approximately 170.33 g/mol .[1] Its structure presents a significant analytical challenge due to the presence of numerous isomers with similar physicochemical properties, often leading to co-elution in traditional chromatographic separations.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including branched alkanes like this compound.[2] The technique couples the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
Enhanced GC-MS for Isomer Specificity: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)
For highly complex mixtures where one-dimensional GC may fall short in resolving isomeric compounds, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a powerful solution.[3][4][5][6][7] By employing two columns with different stationary phases (e.g., a non-polar column in the first dimension and a mid-polar column in the second), GCxGC provides enhanced separation power, allowing for the resolution of isomers that would otherwise co-elute.[3][5]
Experimental Protocol: Hypothetical GCxGC-TOF-MS Method for this compound Quantification
This protocol is a representative example based on established methods for C12 branched alkane analysis. Optimization will be required for specific sample matrices.
| Parameter | Specification | Justification |
| First Dimension (1D) Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1ms or equivalent non-polar phase) | Separation primarily based on boiling point. |
| Second Dimension (2D) Column | 1-2 m x 0.1 mm ID, 0.1 µm film thickness (e.g., DB-17ms or equivalent mid-polar phase) | Orthogonal separation based on polarity. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Temperature Program | Initial 40°C (hold 2 min), ramp to 300°C at 5°C/min, hold for 10 min | Gradual temperature increase to separate a wide range of volatile compounds. |
| Modulator | Thermal Modulator | Provides sharp reinjection of analytes onto the second dimension column. |
| Modulation Period | 6 seconds | Optimized to adequately sample peaks eluting from the first dimension. |
| Injector Temperature | 280°C | Ensures complete vaporization of the sample. |
| Transfer Line Temperature | 290°C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temperature | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV and/or Soft Ionization (e.g., 14 eV) | 70 eV for library matching and soft ionization to enhance the molecular ion peak for isomer identification.[8] |
| Mass Analyzer | Time-of-Flight (TOF) | High acquisition speed is necessary for the narrow peaks generated in GCxGC. |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) | Full scan for identification and SIM for enhanced sensitivity in quantification.[9][10][11][12] |
| Quantification Ion (SIM) | m/z 57, 71, 85 (characteristic alkane fragments) and m/z 170 (molecular ion) | Specific ions for this compound would be chosen based on its mass spectrum. |
Workflow for GCxGC-MS Analysis
References
- 1. This compound | C12H26 | CID 53425845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-4-propyloctane | 62184-35-4 | Benchchem [benchchem.com]
- 3. Comprehensive two-dimensional gas chromatography - Wikipedia [en.wikipedia.org]
- 4. elib.dlr.de [elib.dlr.de]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is GCxGC? [sepsolve.com]
- 8. pragolab.cz [pragolab.cz]
- 9. researchgate.net [researchgate.net]
- 10. volatileanalysis.com [volatileanalysis.com]
- 11. Selected ion monitoring - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of Branched versus Linear Alkane Properties for the Modern Researcher
For Immediate Publication
[City, State] – [Date] – In the intricate world of chemical research and drug development, a nuanced understanding of molecular properties is paramount. This guide offers a detailed comparative study of branched and linear alkanes, providing researchers, scientists, and drug development professionals with essential data and experimental context to inform their work. By examining key physical and chemical properties, this document elucidates the critical impact of molecular structure on substance behavior.
Executive Summary
Alkanes, the simplest saturated hydrocarbons, form the backbone of a vast array of chemical compounds. Their structural arrangement, whether as a straight chain (linear) or with side branches (branched), profoundly influences their physical and chemical characteristics. Linear alkanes typically exhibit higher boiling points due to greater surface area and stronger intermolecular London dispersion forces. Conversely, branched alkanes, while having lower boiling points, are often more thermodynamically stable. This guide presents a quantitative comparison of these properties, supported by detailed experimental methodologies.
Data Presentation: A Comparative Overview of Pentane (B18724) and Hexane (B92381) Isomers
To illustrate the fundamental differences between linear and branched alkanes, the physical properties of pentane (C₅H₁₂) and hexane (C₆H₁₄) isomers are presented below. These tables offer a clear, quantitative basis for comparison.
Table 1: Physical Properties of Pentane Isomers
| Property | n-Pentane (linear) | Isopentane (2-methylbutane) | Neopentane (2,2-dimethylpropane) |
| Boiling Point (°C) | 36.1 | 27.7 | 9.5 |
| Melting Point (°C) | -129.8 | -159.9 | -16.6 |
| Density (g/mL at 20°C) | 0.626 | 0.616 | 0.586 (at 0°C) |
| Kinematic Viscosity (cSt at 20°C) | ~0.383 | ~0.347 | Data not readily available |
| Heat of Combustion (kJ/mol) | -3509 | -3506 | -3492 |
Table 2: Physical Properties of Hexane Isomers
| Property | n-Hexane (linear) | 2-Methylpentane | 3-Methylpentane | 2,2-Dimethylbutane | 2,3-Dimethylbutane |
| Boiling Point (°C) | 68.7 | 60.3 | 63.3 | 49.7 | 58.0 |
| Melting Point (°C) | -95.0 | -153.7 | -118.0 | -99.9 | -128.6 |
| Density (g/mL at 20°C) | 0.659 | 0.653 | 0.664 | 0.649 | 0.662 |
| Kinematic Viscosity (cSt at 20°C) | ~0.476 | ~0.436 | ~0.457 | ~0.428 | ~0.468 |
| Heat of Combustion (kJ/mol) | -4163.2 | -4158.5 | -4159.7 | -4154.8 | -4156.4 |
The Science Behind the Numbers: Key Physicochemical Principles
The observed differences in the properties of branched and linear alkanes can be attributed to several key principles:
-
Intermolecular Forces and Boiling Point: The primary intermolecular forces in alkanes are London dispersion forces, which are dependent on the surface area of the molecule. Linear alkanes have a larger surface area, allowing for more points of contact and stronger dispersion forces between molecules, thus requiring more energy (a higher temperature) to overcome these forces and boil.[1] Branching creates a more compact, spherical shape, reducing the surface area and weakening these forces, which leads to lower boiling points.
-
Molecular Packing and Melting Point: The melting point of an alkane is influenced by how well its molecules can pack into a crystal lattice. The trend is more complex than for boiling points. Highly symmetrical molecules, like the highly branched neopentane, can pack very efficiently into a crystal lattice, resulting in a significantly higher melting point compared to its less symmetrical isomers.[1] However, for less symmetrical branched isomers, the branching can disrupt efficient packing, leading to lower melting points than their linear counterparts.
-
Thermodynamic Stability and Heat of Combustion: The heat of combustion is a measure of the energy released when a compound is burned. A lower heat of combustion indicates a more stable molecule. Branched alkanes are generally more thermodynamically stable than their linear isomers.[2][3] This increased stability is reflected in their lower heats of combustion.
Experimental Protocols: Methodologies for Key Experiments
The data presented in this guide is determined through standardized experimental protocols. Below are summaries of the methodologies for the key experiments cited.
Determination of Boiling Point (ASTM D86)
The boiling range of petroleum products is determined using the ASTM D86 standard test method.[1][4][5] This method involves a batch distillation process at atmospheric pressure.
Methodology:
-
A 100 mL sample is placed in a distillation flask.
-
The flask is heated, and the vapor is passed through a condenser.
-
The temperature at which the first drop of condensate is collected is recorded as the Initial Boiling Point (IBP).
-
The temperature is recorded as specified percentages of the sample are distilled.
-
The Final Boiling Point (FBP) is the maximum temperature recorded during the test.[1][5]
Determination of Melting Point (ASTM D127)
The drop melting point of petroleum waxes, which can be adapted for alkanes, is determined by ASTM D127.[6][7][8]
Methodology:
-
A sample of the wax is melted.
-
The bulb of a thermometer is dipped into the molten wax to coat it.
-
The coated thermometer is then cooled to solidify the wax.
-
The thermometer is placed in a test tube, which is then immersed in a water bath.
-
The bath is heated at a controlled rate.
-
The temperature at which the first drop of molten wax falls from the thermometer is recorded as the drop melting point.[7][8]
Determination of Density (ASTM D1298)
The density of liquid hydrocarbons can be determined using the hydrometer method as outlined in ASTM D1298.[9][10]
Methodology:
-
The liquid sample is brought to a specified temperature in a hydrometer cylinder.
-
A hydrometer of the appropriate range is gently lowered into the sample.
-
Once the hydrometer has settled and is floating freely, the scale is read at the principal surface of the liquid.
-
The observed reading is corrected to the reference temperature using standard tables.
Determination of Kinematic Viscosity (ASTM D445)
The kinematic viscosity of transparent and opaque liquids is determined by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer, as specified in ASTM D445.[11][12][13]
Methodology:
-
The sample is introduced into the viscometer.
-
The viscometer is placed in a constant temperature bath long enough for the sample to reach the test temperature.
-
The time taken for the liquid to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[11]
Visualizing the Relationship: Structure and Boiling Point
The following diagram illustrates the relationship between the degree of branching in an alkane and its boiling point.
Caption: Relationship between alkane structure and boiling point.
Conclusion
The structural isomerism of alkanes provides a clear and fundamental example of how molecular architecture dictates macroscopic properties. For researchers in drug development and other scientific fields, a firm grasp of these principles is essential for predicting the behavior of more complex molecules and for the rational design of compounds with desired physical and chemical characteristics. The data and methodologies presented herein serve as a foundational resource for such endeavors.
References
- 1. ASTM D86 - eralytics [eralytics.com]
- 2. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. nist.gov [nist.gov]
- 4. nazhco.com [nazhco.com]
- 5. Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexadecane up to 573 K by Surface Light Scattering (SLS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASTM D445 - eralytics [eralytics.com]
- 7. tamson-instruments.com [tamson-instruments.com]
- 8. PPT - Manual Set-Up for Density by Hydrometer Method ASTM D1298 , D287 , D6822 and IP160 PowerPoint Presentation - ID:6996577 [slideserve.com]
- 9. What is ASTM D86 and why is it important in petroleum refining? [eureka.patsnap.com]
- 10. psgraw.com [psgraw.com]
- 11. Melting point - WaxPedia [waxpedia.org]
- 12. odot.org [odot.org]
- 13. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]
A Comparative Guide to the Accurate and Precise Quantification of 3-Methyl-5-propyloctane
For researchers, scientists, and drug development professionals, the precise and accurate quantification of branched-chain alkanes like 3-Methyl-5-propyloctane is critical in various fields, including environmental analysis, petroleum chemistry, and metabolomics. The choice of analytical methodology directly impacts the reliability and validity of experimental data. This guide provides an objective comparison of the two most common and powerful techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).
This comparison is supported by a summary of typical performance data from validated methods for similar volatile organic compounds and hydrocarbons, providing a solid foundation for methodological selection.
At a Glance: GC-MS vs. GC-FID for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separation by gas chromatography followed by detection and identification based on mass-to-charge ratio. | Separation by gas chromatography followed by detection based on the ionization of carbon atoms in a flame. |
| Specificity | High, provides structural information for confident compound identification. | Lower, identifies compounds based on retention time, which can be ambiguous for isomers. |
| Sensitivity | Very high, especially in Selected Ion Monitoring (SIM) mode. | High, with a response proportional to the number of carbon atoms. |
| Linearity | Excellent, with a wide dynamic range. | Excellent, with a wide dynamic range. |
| Robustness | Generally robust, but the ion source may require periodic cleaning. | Highly robust and requires minimal maintenance. |
| Cost | Higher initial instrument cost and operational complexity. | Lower initial instrument cost and simpler operation. |
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for GC-MS and GC-FID methods based on validated studies of C10-C15 hydrocarbons. While specific data for this compound is limited, these values provide a reliable benchmark for expected performance.
| Validation Parameter | GC-MS | GC-FID |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 90-110% | 90-110% |
| Precision (Repeatability, RSD%) | < 10% | < 5% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low to mid ng/mL |
| Limit of Quantification (LOQ) | Low to mid ng/mL | Mid to high ng/mL |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving accurate and precise quantification. Below are representative methodologies for the analysis of this compound using GC-MS and GC-FID.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed for the highly selective and sensitive quantification of this compound in various matrices.
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To a 1 mL liquid sample (e.g., water, plasma), add a suitable internal standard (e.g., deuterated dodecane (B42187) or a structurally similar branched alkane).
-
Add 2 mL of a non-polar organic solvent (e.g., hexane (B92381) or pentane).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean vial for analysis.
2. Chromatographic Separation:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of alkanes.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector: Splitless injection at 250°C.
3. Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
4. Method Validation:
-
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[2][3]
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This method offers a robust and cost-effective approach for the routine quantification of this compound.
1. Sample Preparation:
-
Follow the same Liquid-Liquid Extraction (LLE) procedure as described for the GC-MS method.
2. Chromatographic Separation:
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness), is suitable.[1]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector: Split/Splitless injector at 250°C with a split ratio of 20:1.
3. Flame Ionization Detection:
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
4. Method Validation:
-
Validate the method for linearity, accuracy, precision, LOD, and LOQ.[4][5] The response of the FID is generally proportional to the carbon number of the analyte.[6]
Visualization of Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and GC-FID.
GC-MS Experimental Workflow
GC-FID Experimental Workflow
Logical Relationship for Method Selection
The choice between GC-MS and GC-FID depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Method Selection Logic
References
A Researcher's Guide to Alkane Synthesis: Benchmarking Key C-C Bond Formation Strategies
For researchers, scientists, and drug development professionals, the efficient and selective construction of substituted alkanes is a cornerstone of molecular design. The three-dimensional architecture of these saturated frameworks is critical for optimizing pharmacokinetic properties in medicinal chemistry. This guide provides an objective comparison of prevalent synthetic routes to substituted alkanes, supported by experimental data and detailed protocols for key methodologies.
This document benchmarks four principal strategies for synthesizing substituted alkanes: Nucleophilic Substitution (SN2), Corey-House Synthesis, Catalyzed Cross-Coupling of Grignard Reagents, and the Hydrogenation of Alkenes. Each method's performance is evaluated based on yield, substrate scope, functional group tolerance, and stereochemical considerations.
Nucleophilic Substitution (SN2 Pathway)
The SN2 reaction is a fundamental one-step process where a nucleophile attacks an electrophilic carbon, displacing a leaving group. For C-C bond formation, common nucleophiles include cyanide or acetylide ions. The reaction is characterized by a bimolecular rate-determining step and results in the inversion of stereochemistry at the reaction center.[1][2]
Its primary limitation is steric hindrance; the reaction rate decreases dramatically from methyl to primary to secondary substrates and is generally not feasible for tertiary halides.[2] Strong, unhindered nucleophiles and polar aprotic solvents are preferred to maximize reaction rates.[1]
Logical Workflow for SN2 Reaction
Caption: General workflow of the SN2 reaction mechanism.
Performance Data for SN2 Reactions
The following table summarizes the relative reaction rates for various alkyl bromides in SN2 reactions, highlighting the profound effect of steric hindrance.
| Alkyl Bromide (Substrate) | Type | Relative Rate |
| CH₃Br | Methyl | ~1200 |
| CH₃CH₂Br | Primary (1°) | ~40 |
| CH₃CH₂CH₂Br | Primary (1°) | ~16 |
| (CH₃)₂CHBr | Secondary (2°) | 1 |
| (CH₃)₃CBr | Tertiary (3°) | Negligible |
| (CH₃)₃CCH₂Br | Primary (Neopentyl) | ~0.0003 |
| Data adapted from studies on reaction kinetics.[3] |
Corey-House Synthesis (Gilman Reagents)
The Corey-House synthesis is a versatile and high-yielding method for coupling two organic groups, making it particularly suitable for creating unsymmetrical alkanes.[4][5] The key reagent is a lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent, which is prepared in two steps from an alkyl halide.[5][6] This "soft" nucleophile is then reacted with a second alkyl halide.[5]
A significant advantage of this method is its broad scope. The Gilman reagent can be formed from primary, secondary, or tertiary alkyl halides, while the coupling partner is typically a methyl, primary, or secondary alkyl halide.[4][7] Tertiary alkyl halides are poor electrophiles in this reaction due to competing elimination pathways.[8]
Experimental Workflow for Corey-House Synthesis
Caption: The three-step workflow of the Corey-House synthesis.
Catalyzed Cross-Coupling of Grignard Reagents
The direct coupling of Grignard reagents (R-MgX) with alkyl halides is often inefficient due to side reactions.[9] However, the addition of transition metal catalysts, particularly cobalt or nickel complexes, has transformed this into a powerful method for constructing sterically congested C(sp³)–C(sp³) bonds.[10][11][12] Cobalt-catalyzed systems are especially effective for coupling tertiary alkyl Grignards with primary or secondary alkyl halides, enabling the synthesis of quaternary carbon centers with high yields.[13][14]
These reactions are often compatible with a range of functional groups and can proceed under mild conditions.[12] The choice of ligand and additives can be crucial for achieving high selectivity and yield.[11]
Performance Data for Cobalt-Catalyzed Cross-Coupling
The table below presents yields for the cobalt-catalyzed coupling of various alkyl halides with tert-butylmagnesium chloride, demonstrating the method's utility for creating sterically hindered alkanes.
| Alkyl Halide (R-X) | Grignard Reagent | Product | Yield (%) |
| 1-Iodooctane (B127717) | t-BuMgCl | 2,2-Dimethyldecane | 91 |
| 1-Iododecane | t-BuMgCl | 2,2-Dimethyldodecane | 89 |
| (Iodomethyl)cyclopropane | t-BuMgCl | tert-Butylcyclopropylmethane | 86 |
| 1-Bromo-4-chlorobutane | t-BuMgCl | 6-Chloro-2,2-dimethylhexane | 82 |
| 2-Iodooctane | t-BuMgCl | 2,2,3-Trimethylnonane | 84 |
| Data from Iwasaki, T., et al., J. Am. Chem. Soc. 2013, 135 (26), pp 9604–9607.[13] |
Hydrogenation of Alkenes
This two-step approach involves the initial synthesis of a substituted alkene, followed by its reduction to the corresponding alkane. The hydrogenation is typically achieved using hydrogen gas (H₂) and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.[15][16]
The reaction is a syn-addition, where both hydrogen atoms add to the same face of the double bond as it is adsorbed onto the metal surface.[16][17] This method is highly efficient and generally quantitative, with excellent functional group tolerance, although some groups (like nitro groups or other reducible moieties) may be affected depending on the catalyst and conditions.[15] The initial alkene can be prepared via numerous methods, such as the Wittig reaction, providing great flexibility.
Logical Relationship for Alkane Synthesis via Hydrogenation
Caption: Two-step synthesis of an alkane via Wittig olefination and catalytic hydrogenation.
Detailed Experimental Protocols
Protocol 1: Cobalt-Catalyzed Synthesis of 2,2-Dimethyldecane
This protocol details the cross-coupling of a tertiary Grignard reagent with a primary alkyl iodide, a reaction that is challenging without a catalyst.
Materials:
-
Cobalt(II) chloride (CoCl₂)
-
Lithium iodide (LiI)
-
tert-Butylmagnesium chloride (1.0 M solution in THF)
-
1-Iodooctane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CoCl₂ (2.6 mg, 0.02 mmol, 2 mol %) and LiI (5.4 mg, 0.04 mmol, 4 mol %).
-
Add anhydrous THF (1.0 mL) to the flask.
-
Add isoprene (0.20 mL, 2.0 mmol) to the mixture, which should turn dark brown.
-
Add 1-iodooctane (0.24 g, 1.0 mmol) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butylmagnesium chloride (1.5 mL of a 1.0 M solution in THF, 1.5 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with hexanes (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2,2-dimethyldecane. Expected Yield: ~91%
Protocol 2: Catalytic Hydrogenation of Chalcone (B49325)
This protocol provides a general method for the reduction of a C=C double bond using a standard heterogeneous catalyst.
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon
-
Celite
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve chalcone (210 mg, 1.0 mmol) in methanol (8 mL).
-
Carefully add 10% Pd/C (12 mg, ~5 mol %).
-
Seal the flask with a rubber septum.
-
Connect the flask to a vacuum line and carefully evacuate the air until the solvent begins to bubble gently.
-
Backfill the flask with hydrogen from a balloon.
-
Repeat the vacuum/hydrogen backfill cycle two more times to ensure an inert atmosphere.
-
Leave the hydrogen balloon connected and stir the reaction mixture vigorously at room temperature for 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully vent the reaction, then filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent by rotary evaporation to yield the product, 3-phenylpropiophenone. Expected Yield: A yield of 72% has been reported for a similar procedure.[18]
Conclusion and Method Selection
The optimal route for synthesizing a substituted alkane depends heavily on the target structure and the available starting materials.
-
S
N2 reactions are best suited for adding simple carbon nucleophiles to unhindered (methyl or primary) alkyl halides. -
Corey-House synthesis offers excellent versatility for coupling a wide range of alkyl groups, especially for creating unsymmetrical alkanes with high yields.[4] It is superior to uncatalyzed Grignard couplings for reacting with alkyl halides.[9]
-
Catalyzed Grignard coupling is the premier choice for constructing sterically demanding frameworks, such as those containing quaternary carbons, that are inaccessible by other methods.[13]
-
Alkene hydrogenation provides a reliable and high-yielding final step in a multi-step synthesis, offering flexibility through the diverse methods available for initial alkene preparation.[15][16]
By understanding the strengths and limitations of each method, researchers can strategically design synthetic pathways to access a diverse range of substituted alkanes for applications in drug discovery and materials science.
References
- 1. SN2 Reaction Mechanism [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ocw.uci.edu [ocw.uci.edu]
- 4. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 5. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. byjus.com [byjus.com]
- 8. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct Cobalt-Catalyzed Cross-Coupling Between Aryl and Alkyl Halides [organic-chemistry.org]
- 12. Cobalt-Catalyzed Cross-Couplings between Alkyl Halides and Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Co-catalyzed cross-coupling of alkyl halides with tertiary alkyl Grignard reagents using a 1,3-butadiene additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
Safety Operating Guide
Navigating the Disposal of 3-Methyl-5-propyloctane: A Guide for Laboratory Professionals
It is imperative to consult your institution's Environmental, Health, and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations before proceeding with any disposal protocol.
Core Safety and Handling Precautions
Prior to any disposal procedure, it is crucial to handle 3-Methyl-5-propyloctane with appropriate care. Based on data for similar flammable liquid hydrocarbons, the following personal protective equipment (PPE) should be employed:
-
Hand Protection: Wear impervious gloves.
-
Eye Protection: Use safety glasses or goggles. A face shield may be necessary for larger quantities or when splashing is a risk.
-
Skin and Body Protection: Don an impervious protective clothing, such as a lab coat.
-
Respiratory Protection: In poorly ventilated areas or for large spills, a gas mask or a self-contained breathing apparatus may be required.
Always work in a well-ventilated area, preferably within a chemical fume hood. Keep the compound away from heat, sparks, open flames, and hot surfaces, as it is expected to be a highly flammable liquid.[1][2] Ground and bond containers and receiving equipment to prevent static discharge.[2] Use only non-sparking tools.[1]
Spill Response Protocol
In the event of a spill, immediate and decisive action is necessary to mitigate hazards.
-
Evacuate and Ventilate: For significant spills, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: For liquid spills, use a suitable absorbent material to contain the substance.
-
Collection: Carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with flammable hydrocarbons.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols (e.g., flammable liquid).
-
-
Storage:
-
Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste storage.
-
Ensure the storage area is away from ignition sources and incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal. Disposal methods may include incineration in a permitted waste incineration facility.
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes relevant information for similar branched alkanes to provide a general safety context.
| Property | Value (for similar branched alkanes) | Source |
| Boiling Point | Generally lower than straight-chain isomers | [3] |
| Density | Slightly lower than straight-chain isomers | [3] |
| Flash Point | Expected to be low, characteristic of flammable liquids | [2] |
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Methyl-5-propyloctane
This guide provides crucial safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 3-Methyl-5-propyloctane. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the primary defense against chemical exposure. The following table summarizes the necessary PPE for handling this compound, based on guidelines for similar alkanes.[1][3]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause eye irritation.[1] |
| Hand Protection | Impervious gloves (e.g., Nitrile or Neoprene). | Provides a barrier against skin contact, which can cause irritation.[1][3] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills and protects from flammability hazards.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas. | Protects the respiratory system from potentially harmful vapors.[1] |
Operational Plan: Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting. This workflow is designed to minimize exposure and mitigate risks.
Experimental Protocols:
-
Preparation :
-
Handling :
-
Wear the appropriate personal protective equipment (PPE) as detailed in the table above.[1][3]
-
Avoid direct contact with skin and eyes.[3] In case of skin contact, wash the affected area with soap and water.[2] If eye contact occurs, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Avoid breathing in vapors.[3] If inhaled, move the person to fresh air.[4]
-
If swallowed, do NOT induce vomiting. Immediately call a poison center or physician.[2]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed hazardous waste container.
-
-
Labeling :
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
-
Storage of Waste :
-
Store the hazardous waste container in a designated, secure area away from incompatible materials until it is collected by authorized personnel.
-
-
Disposal :
-
Dispose of the chemical waste through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain.[3]
-
Emergency Procedures for Spills:
-
Evacuate and Alert : Evacuate the immediate area and inform your supervisor and colleagues.
-
Containment : For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.
-
Personal Protection : Do not attempt to clean up a large spill without appropriate respiratory protection and PPE.
-
Decontamination : Thoroughly clean the spill area.
-
Seek Medical Attention : If there is any personal exposure, follow the first-aid measures outlined in the handling section and seek medical attention.[2][4]
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
